Smarca2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(7H-pyrrolo[2,3-c]pyridazin-3-yl)phenol |
InChI |
InChI=1S/C12H9N3O/c16-11-4-2-1-3-9(11)10-7-8-5-6-13-12(8)15-14-10/h1-7,16H,(H,13,15) |
InChI Key |
LDSYDZLSPGPJRX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Function of SMARCA2 in the SWI/SNF Complex: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling machinery that governs gene expression by modulating nucleosome architecture. Central to its function are two mutually exclusive catalytic subunits, SMARCA4 (BRG1) and SMARCA2 (BRM), which serve as the core ATPase engines. This guide provides a detailed examination of the function of SMARCA2 within the SWI/SNF complex. We will explore its catalytic and non-catalytic roles, its interplay with its paralog SMARCA4, its significance as a synthetic lethal target in oncology, and the experimental methodologies used to elucidate its function. This document is intended to be a comprehensive resource for researchers in epigenetics and professionals in drug development focused on chromatin remodeling pathways.
Introduction: The SWI/SNF Complex and the Role of SMARCA2
The packaging of eukaryotic DNA into chromatin presents a significant barrier to nuclear processes such as transcription, replication, and DNA repair. ATP-dependent chromatin remodeling complexes overcome this barrier by utilizing the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes. The mammalian SWI/SNF complex (also known as the BAF complex) is a multi-subunit assembly of 12-15 proteins that plays a pivotal role in these processes.
The catalytic core of the SWI/SNF complex is defined by one of two highly homologous and mutually exclusive ATPases: SMARCA4 or SMARCA2.[1] SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as Brahma (BRM), is a large protein characterized by a conserved helicase/ATPase domain and a bromodomain.[2] Together with core and regulatory subunits, SMARCA2-containing complexes harness the energy of ATP hydrolysis to disrupt histone-DNA contacts, thereby remodeling the chromatin landscape to facilitate gene activation and repression.[3]
Core Functions of SMARCA2
The function of SMARCA2 within the SWI/SNF complex is multifaceted, driven primarily by its distinct protein domains.
The ATPase Engine: Catalytic Core of Remodeling
The primary and most critical function of SMARCA2 is its ATPase activity, housed within its conserved helicase domain. This domain couples ATP hydrolysis to the mechanical work of chromatin remodeling, which can manifest in several ways:
-
Nucleosome Sliding: Shifting nucleosomes along the DNA to expose or conceal regulatory elements.
-
Nucleosome Eviction: Completely removing histone octamers from DNA to allow access for transcription machinery.
-
Histone Dimer Exchange: Altering the composition of the histone octamer itself.
This catalytic activity is indispensable for the biological functions of the SWI/SNF complex.[3][4] Studies using ATPase-dead mutants of SMARCA2 have unequivocally demonstrated that this catalytic function is essential for its role in cell proliferation and gene regulation.[2] While specific kinetic parameters such as k_cat and K_m for human SMARCA2 are not widely reported in the public literature, the functional necessity of its ATP hydrolysis activity is well-established. Inhibition of this ATPase activity is a primary strategy in drug development.[5][6]
The Bromodomain: A Reader of the Histone Code
In addition to its motor domain, SMARCA2 contains a bromodomain, a conserved structural motif that functions as a "reader" of epigenetic marks. Specifically, it recognizes and binds to acetylated lysine (B10760008) residues on histone tails.[3] This interaction helps to anchor the SWI/SNF complex to specific regions of chromatin, often associated with active transcription.
However, while the bromodomain contributes to chromatin targeting, its role appears to be secondary to the ATPase domain for driving oncogenic activity in certain contexts.[3] Pharmacological inhibition of the SMARCA2 bromodomain fails to displace the full-length protein from chromatin and does not replicate the anti-proliferative effects seen with the depletion of the entire protein.[3] This suggests that other subunits within the complex provide dominant chromatin-binding interactions, making the ATPase domain the more critical therapeutic target.[2][3]
The Interplay with SMARCA4: Paralog Specificity and Synthetic Lethality
SMARCA2 and SMARCA4 are paralogs that share high sequence homology, particularly in their ATPase and bromodomain regions.[7] They are incorporated into SWI/SNF complexes in a mutually exclusive manner, leading to distinct complex subtypes with partially overlapping but also unique functions.[8] While SMARCA4 is essential for embryonic development, SMARCA2-deficient mice are viable, suggesting some level of functional redundancy where SMARCA4 can compensate for the loss of SMARCA2.[3]
This relationship has profound implications in oncology. A significant fraction of human cancers, including approximately 10% of non-small cell lung cancers (NSCLC), harbor inactivating mutations in the SMARCA4 gene. These cancer cells lose SMARCA4 expression and become completely dependent on the remaining activity of SMARCA2 for their survival. This phenomenon is known as synthetic lethality .
The inactivation of SMARCA4 leaves the SMARCA2-containing SWI/SNF complex as the sole driver of essential chromatin remodeling activities in the cell. Consequently, targeted inhibition or degradation of SMARCA2 in these SMARCA4-deficient cancers leads to catastrophic failure of gene regulation and potent cell death, while largely sparing normal cells that retain functional SMARCA4.[1] This synthetic lethal relationship has established SMARCA2 as a high-priority therapeutic target for a genetically defined patient population.
Data Presentation: Quantitative Analysis of SMARCA2 Function
The following tables summarize key quantitative data related to SMARCA2 domains and the synthetic lethal effect of its inhibition.
Table 1: Key Domains and Molecular Interactions of SMARCA2
| Domain | Function | Ligand/Substrate | Binding Affinity (K_d) / IC50 |
| ATPase/Helicase | Hydrolyzes ATP to remodel chromatin; essential for cell viability in SMARCA4-mutant cancers. | ATP | Biochemical IC50 for dual inhibitor FHT-1015 is 5 nM.[5] |
| Bromodomain | Recognizes and binds acetylated lysine on histone tails, aiding in chromatin targeting. | Acetylated Histone Lysine | K_d for inhibitor PFI-3 is 55-110 nM.[3] |
| Bromodomain | Displacement of GFP-tagged bromodomain from chromatin by inhibitor. | PFI-3 (in-cell) | Cellular IC50 for PFI-3 is 5.78 µM.[3] |
Table 2: Synthetic Lethality of SMARCA2 Inhibition in SMARCA4-Deficient Cancers
| Compound Type | Cell Context | Effect | Potency (Cell Viability IC50) |
| Selective SMARCA2 Degrader (SCR-9140) | SMARCA4-deficient tumor cells | Potent inhibition of proliferation | 1 - 50 nM |
| Selective SMARCA2 Degrader (SCR-9140) | SMARCA4-wild-type cells | Minimal effect on proliferation | > 2000 nM |
| Selective SMARCA2 Degrader (A947) | SMARCA4-mutant lung cancer cells | Potent inhibition of proliferation | Median IC50 of 7 nM[1] |
| Selective SMARCA2 Degrader (A947) | SMARCA4-wild-type lung cancer cells | Significantly less effect on proliferation | Median IC50 of 86 nM[1] |
Visualizations: Pathways and Experimental Logic
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
Experimental Protocols
The study of SMARCA2 function relies on a combination of biochemical, molecular, and cellular assays. Below are detailed methodologies for key experiments.
ATPase Activity Assay (Malachite Green Assay)
This biochemical assay quantifies the ATPase activity of purified SMARCA2 or the SWI/SNF complex by measuring the release of inorganic phosphate (B84403) (Pi) from ATP.
-
Principle: The Malachite Green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at ~620 nm.
-
Methodology:
-
Reaction Setup: In a 96-well plate, combine purified SMARCA2-containing complex, nucleosome substrate (to stimulate activity), and reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, salts).
-
Initiation: Start the reaction by adding a defined concentration of ATP (e.g., 1 mM). Incubate at the optimal temperature (e.g., 30°C) for a set time course.
-
Termination: Stop the reaction by adding EDTA or by proceeding directly to color development.
-
Color Development: Add Malachite Green Reagent A (containing ammonium (B1175870) molybdate (B1676688) in acid) and incubate for 10 minutes. This allows the molybdate to react with the liberated Pi.
-
Stabilization: Add Malachite Green Reagent B (a stabilizing agent like polyvinyl alcohol) and incubate for 20 minutes to stabilize the color.
-
Measurement: Read the absorbance at 620-640 nm using a microplate reader.
-
Quantification: Calculate the concentration of Pi released by comparing the absorbance to a standard curve generated with known phosphate concentrations.
-
In Situ Cell Extraction for Chromatin Binding
This cell-based assay determines whether a protein is tightly associated with chromatin by assessing its resistance to detergent extraction.
-
Principle: Proteins that are not tightly bound to chromatin or other large nuclear structures are washed away by treatment with a mild non-ionic detergent, while chromatin-bound proteins are retained.
-
Methodology:
-
Cell Culture: Grow cells (e.g., expressing GFP-tagged SMARCA2) on coverslips. Treat with inhibitors (e.g., PFI-3) as required.
-
Permeabilization/Extraction: Gently wash cells with PBS. Incubate with an ice-cold extraction buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100 or IGEPAL-CA360) for a short period (e.g., 3-5 minutes) on ice. This lyses the plasma membrane and removes soluble proteins.
-
Fixation: Immediately fix the remaining cellular structures with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.
-
Immunofluorescence: Quench the fixation, permeabilize the nuclear membrane (if not already complete), and perform standard immunofluorescence staining for the protein of interest (if not endogenously tagged). Use a nuclear counterstain like Hoechst or DAPI.
-
Imaging and Analysis: Acquire images using fluorescence microscopy. The presence of a strong signal in the nucleus after extraction indicates tight chromatin association. Quantify the mean fluorescence intensity per nucleus across different conditions to measure changes in chromatin binding.[3]
-
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to identify interaction partners of a target protein, such as other subunits of the SWI/SNF complex.
-
Principle: An antibody against a known protein ("bait," e.g., SMARCA2) is used to pull it down from a cell lysate. Proteins that are part of a stable complex with the bait protein will be co-precipitated.
-
Methodology:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., containing Tris, NaCl, EDTA, and mild detergents like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing (Optional but Recommended): Incubate the lysate with Protein A/G agarose/sepharose beads for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads, reducing background.
-
Immunoprecipitation: Add the primary antibody specific to the bait protein (e.g., anti-SMARCA2) to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for another 1-3 hours to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times (3-5 times) with cold Co-IP buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using antibodies against suspected interacting partners (e.g., SMARCC1, ARID1A).
-
Conclusion and Future Directions
SMARCA2 is a central catalytic subunit of the SWI/SNF chromatin remodeling complex, playing a fundamental role in regulating gene expression through its ATPase activity. While its bromodomain contributes to chromatin targeting, it is the ATPase engine that is indispensable for the complex's function and represents the primary vulnerability for therapeutic intervention. The synthetic lethal relationship between SMARCA2 and its paralog SMARCA4 has positioned SMARCA2 as a premier target in precision oncology for SMARCA4-deficient cancers. The development of potent and highly selective SMARCA2 inhibitors and degraders is a promising avenue for treating this significant subset of tumors. Future research will likely focus on further elucidating the distinct, non-redundant functions of SMARCA2 and SMARCA4, understanding mechanisms of resistance to SMARCA2-targeted therapies, and expanding their application to other SWI/SNF-mutated cancers.
References
- 1. foghorntx.com [foghorntx.com]
- 2. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
The Role of SMARCA2 in Chromatin Remodeling and Cancer: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM (Brahma), is a core catalytic ATPase subunit of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby regulating gene expression, DNA repair, and replication.[1][2][3][4] While mutations in SWI/SNF complex subunits are found in approximately 20% of human cancers, the role of SMARCA2 is particularly complex and context-dependent.[5][6][7] It can act as a tumor suppressor, yet it is also a critical dependency in certain cancer genotypes, making it a compelling therapeutic target. This guide provides an in-depth examination of SMARCA2's function, its dichotomous role in oncology, key signaling pathways, and the methodologies used to investigate its activity.
SMARCA2 and the SWI/SNF Chromatin Remodeling Complex
The SWI/SNF complex is a multi-subunit machinery essential for altering nucleosome positioning.[8] It can slide, evict, or restructure nucleosomes, making DNA more accessible to transcription factors and the cellular replication and repair machinery.[2][3][9] The enzymatic engine of the complex is one of two mutually exclusive ATPases: SMARCA2 (BRM) or its highly homologous paralog, SMARCA4 (BRG1).[5][10][11] These subunits contain an ATPase domain that fuels the remodeling process and a bromodomain that can bind to acetylated histones, helping to anchor the complex to specific chromatin regions.
The Dichotomous Role of SMARCA2 in Cancer
The function of SMARCA2 in cancer is not monolithic; it exhibits both tumor-suppressive and pro-survival roles depending on the cellular and genetic context.
SMARCA2 as a Tumor Suppressor
A significant body of evidence points to a tumor-suppressor function for SMARCA2. Computational meta-analyses of gene expression data from The Cancer Genome Atlas (TCGA) and other databases show that SMARCA2 is frequently downregulated in tumor tissues compared to normal tissues.[12] In one study analyzing 22 tumor types, SMARCA2 transcript levels were decreased in 15 types and were not overexpressed in any.[12] Furthermore, high SMARCA2 expression is often associated with a good prognosis in several cancers, including liver hepatocellular carcinoma (LIHC) and kidney renal clear cell carcinoma (KIRC).[12][13] In non-small cell lung cancer (NSCLC), loss of SMARCA2 expression is correlated with more aggressive clinicopathological features, such as larger tumor size, lymphatic metastasis, and poor differentiation, and is an independent prognostic factor for shorter overall survival.[4]
Table 1: SMARCA2 Expression and Prognosis in Cancer
| Cancer Type | SMARCA2 Expression Change (Tumor vs. Normal) | Association of High SMARCA2 Expression with Prognosis | Reference |
|---|---|---|---|
| Pan-Cancer Analysis | Mostly downregulated (15 of 22 tumor types) | Generally favorable | [12] |
| Liver (LIHC) | Downregulated | Good prognosis | [12][13] |
| Kidney (KIRC) | Downregulated | Good prognosis | [12][13] |
| Lung (NSCLC) | Negative expression in 9.3% of cases | Favorable prognosis |[4] |
SMARCA2 as a Cancer Dependency: Synthetic Lethality
In stark contrast to its tumor-suppressor role, SMARCA2 is a critical survival factor for cancers harboring loss-of-function mutations in its paralog, SMARCA4.[14][15] SMARCA4 is one of the most frequently mutated epigenetic regulators in cancer, with inactivating mutations occurring in ~10-15% of lung adenocarcinomas and other malignancies.[14][16][17] When SMARCA4 is lost, cancer cells become completely dependent on the residual SMARCA2-containing SWI/SNF complexes for their proliferation and survival.[6] This phenomenon is known as synthetic lethality .
This dependency creates a highly specific therapeutic window: inhibiting or degrading SMARCA2 should selectively kill SMARCA4-mutant cancer cells while sparing normal cells where both SMARCA4 and SMARCA2 are present and functionally redundant.[15][18] Depletion of SMARCA2 in SMARCA4-deficient cancer cells leads to cell cycle arrest and senescence.[14][16] This synthetic lethal relationship is a major focus of current drug development efforts, with strategies centered on selective SMARCA2 inhibitors and degraders (e.g., PROTACs).[18][19][20]
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. SMARCA2 deficiency in NSCLC: a clinicopathologic and immunohistochemical analysis of a large series from a single institution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]
- 9. trepo.tuni.fi [trepo.tuni.fi]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SWI/SNF Family - Creative BioMart [creativebiomart.net]
- 12. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers [en-cancer.fr]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Biological Function of the SMARCA2 Target Protein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM (Brahma homolog), is a critical protein involved in the regulation of gene expression through chromatin remodeling. As one of the two mutually exclusive ATPase subunits of the SWI/SNF complex, SMARCA2 plays a pivotal role in cellular processes such as differentiation, proliferation, and DNA repair. Its dysfunction is implicated in various diseases, most notably cancer. This technical guide provides a comprehensive overview of the biological function of SMARCA2, with a particular focus on its role as a therapeutic target. We delve into the mechanism of action of SMARCA2 inhibitors, such as SMARCA2-IN-1, and provide detailed experimental protocols and quantitative data to support further research and drug development in this area.
Introduction to SMARCA2
The SMARCA2 gene provides the instructions for synthesizing the SMARCA2 protein, a key component of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[1] By repositioning nucleosomes, the SWI/SNF complex can either activate or repress gene expression, influencing a wide array of cellular functions.[1]
SMARCA2 and its paralog SMARCA4 (also known as BRG1) are the catalytic heart of the SWI/SNF complex, and their presence is mutually exclusive. While both share a high degree of homology, they can have distinct and sometimes opposing roles in cancer prognosis.[2] The function of SMARCA2 is context-dependent, acting as a tumor suppressor in some cancers while being a synthetic lethal target in others, particularly those with mutations in SMARCA4.[2][3]
Biological Function of SMARCA2
Chromatin Remodeling and Gene Expression
The primary function of SMARCA2 is to act as a molecular motor within the SWI/SNF complex. It harnesses the energy from ATP hydrolysis to disrupt the interactions between DNA and histone proteins, leading to changes in chromatin structure.[1] This remodeling activity is essential for:
-
Transcriptional Regulation: By making promoter and enhancer regions more accessible, SMARCA2 facilitates the binding of transcription factors, thereby activating gene expression. Conversely, it can also contribute to gene repression by compacting chromatin.[4]
-
DNA Repair: The SWI/SNF complex, through the action of SMARCA2/4, is recruited to sites of DNA damage and is crucial for efficient DNA repair processes.[5][6]
-
Cell Cycle Control and Proliferation: SMARCA2 is involved in regulating the expression of genes that control the cell cycle and proliferation.[7]
Role in Cancer
The role of SMARCA2 in cancer is multifaceted. While it can act as a tumor suppressor, its paralog, SMARCA4, is frequently mutated in various cancers. In such cases, the cancer cells often become dependent on the remaining SMARCA2 for their survival. This phenomenon, known as synthetic lethality, has positioned SMARCA2 as a promising therapeutic target.[3][8] Inhibition or degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell cycle arrest and apoptosis.[3][8]
This compound and Other Modulators
This compound is a potent and allosteric inhibitor of the ATPase activity of both SMARCA2 and SMARCA4.[9] It serves as a valuable chemical probe to investigate the biological functions of these ATPases. More recently, the development of proteolysis-targeting chimeras (PROTACs) that selectively degrade SMARCA2 has emerged as a promising therapeutic strategy.[10]
Quantitative Data for SMARCA2/4 Inhibitors and Degraders
The following tables summarize key quantitative data for representative SMARCA2/4 inhibitors and degraders.
| Compound | Target(s) | Assay Type | IC50 / DC50 | Cell Line | Reference |
| This compound (Compound 1) | SMARCA2 | Biochemical ATPase Assay | 3.8 µM | - | [11] |
| SMARCA4 | Biochemical ATPase Assay | 1.7 µM | - | [11] | |
| Compound 6 (PROTAC) | SMARCA2 | Cellular Degradation | DC50 = 2 nM | RKO | [12] |
| SMARCA4 | Cellular Degradation | DC50 = 5 nM | RKO | [12] | |
| Proliferation | Cell Viability | EC50 = 2 nM | NCI-H1568 | [12] | |
| YDR1 (PROTAC) | SMARCA2 | Cellular Degradation (24h) | DC50 = 69 nM | H1792 | [13] |
| YD54 (PROTAC) | SMARCA2 | Cellular Degradation (24h) | DC50 = 8.1 nM | H1792 | [13] |
| LY4050784 | SMARCA2 | Transcriptional Reporter Assay | IC50 = 0.8 nM | A549 | [14] |
| SMARCA4 | Transcriptional Reporter Assay | IC50 = 1.8 nM | Bin67-Ubc-Luc | [14] | |
| Proliferation (SMARCA4-mutant) | Cell Viability | Median IC50 = 0.1 µM | Panel | [14] | |
| Proliferation (SMARCA4-WT) | Cell Viability | Median IC50 = 3.3 µM | Panel | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of SMARCA2 function and its inhibition.
Biochemical ATPase Assay
This protocol is adapted from Papillon et al., J Med Chem, 2018.[9]
-
Reagents:
-
Recombinant human SMARCA2 or SMARCA4 protein (ATPase domain).
-
Nucleosome core particles.
-
ATP.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 2 mM MgCl2, 0.5 mM DTT, and 0.01% BSA.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Procedure:
-
Prepare a reaction mixture containing the SMARCA2/4 enzyme and nucleosomes in the assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the IC50 values by fitting the data to a four-parameter dose-response curve.
-
Western Blot Analysis
This protocol provides a general procedure for detecting SMARCA2 protein levels.
-
Cell Lysis and Protein Extraction:
-
Treat cells with the compound of interest (e.g., SMARCA2 inhibitor or degrader) for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[5]
-
Determine the protein concentration using a BCA assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and mix with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., Cell Signaling Technology, #11966, at 1:2000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]
-
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to assess the anti-proliferative effects of SMARCA2 inhibitors.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 10 days for colony formation assays).[14]
-
-
Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to measure changes in the expression of SMARCA2 target genes.
-
RNA Isolation and cDNA Synthesis:
-
Treat cells with the SMARCA2 inhibitor or control.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., KRT80) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to SMARCA2.
Signaling Pathways
Caption: Synthetic lethality of SMARCA2 inhibition in SMARCA4-mutant cancers.
Experimental Workflows
Caption: Workflow for Western Blot analysis of SMARCA2 protein levels.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preludetx.com [preludetx.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. foghorntx.com [foghorntx.com]
- 13. Smarca4 inactivation promotes lineage-specific transformation and early metastatic features in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Smarca2-IN-1: A Technical Guide to a Dual SMARCA2/SMARCA4 ATPase Inhibitor as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smarca2-IN-1, also known as SMARCA2/4-IN-1, is a chemical probe that potently inhibits the ATPase activity of two key chromatin remodelers: SMARCA2 (also known as BRM) and its close homolog SMARCA4 (also known as BRG1). These proteins are the catalytic subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) complex, which plays a critical role in regulating gene expression by altering the structure of chromatin.[1][2] Given the frequent mutation of SMARCA4 in various cancers, the synthetic lethal relationship between SMARCA4 and SMARCA2 has emerged as a promising therapeutic strategy.[3] this compound and its analogs serve as valuable tools to investigate the function of these ATPases and to explore their therapeutic potential. This guide provides an in-depth overview of this compound, including its biochemical and cellular activities, experimental protocols, and its role in modulating cellular signaling pathways.
Biochemical and Cellular Activity of this compound and Analogs
This compound is an allosteric inhibitor of the ATPase activity of both SMARCA2 and SMARCA4.[2] Its inhibitory activity is characterized by micromolar potency. A more potent analog, BRM/BRG1 ATP Inhibitor-1 (also referred to as compound 14 in the primary literature), exhibits significantly higher potency with an IC50 in the low nanomolar range for both enzymes.[4]
The primary cellular effect of these inhibitors is the downregulation of genes that are dependent on the ATPase activity of SMARCA2/4 for their expression. A key validated biomarker of target engagement for these compounds is the reduced expression of Keratin 80 (KRT80).[4] In cancer cell lines with mutations in SMARCA4, which become dependent on SMARCA2 for survival, these inhibitors demonstrate anti-proliferative effects.[4]
Table 1: Biochemical and Cellular Potency of this compound and a Key Analog
| Compound Name | Target(s) | IC50 (SMARCA2) | IC50 (SMARCA4) | Cellular AAC50 (KRT80 expression in H1299 cells) | Cellular AAC50 (Proliferation in SKMEL5 cells) |
| This compound (Compound 1) | SMARCA2/4 ATPase | 3.8 µM[1] | 1.7 µM[1] | Not Reported | Not Reported |
| BRM/BRG1 ATP Inhibitor-1 (Compound 14) | SMARCA2/4 ATPase | <0.005 µM[4] | <0.005 µM[4] | 0.01 µM[4] | 0.004 µM[4] |
Experimental Protocols
Biochemical ATPase Activity Assay
This protocol is a representative method for determining the IC50 of inhibitors against SMARCA2/4 ATPase activity, based on common practices for such assays.
Objective: To measure the enzymatic activity of SMARCA2 or SMARCA4 in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Recombinant human SMARCA2 or SMARCA4 protein
-
This compound or other test inhibitors
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme).
-
Add the recombinant SMARCA2 or SMARCA4 enzyme to all wells except the negative control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the effect of this compound on the growth of SMARCA4-mutant and SMARCA4-wildtype cancer cells.
Materials:
-
SMARCA4-mutant cell line (e.g., SKMEL5) and SMARCA4-wildtype cell line (e.g., SBC-5)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 5 days).
-
At the end of the incubation, add a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence to determine the number of viable cells.
-
Normalize the data to the vehicle control and plot the results to determine the AAC50 (absolute AC50) for cell proliferation.
Gene Expression Analysis (qRT-PCR for KRT80)
This protocol describes how to measure changes in the expression of the target gene KRT80 in response to treatment with this compound.
Objective: To quantify the change in KRT80 mRNA levels in cells treated with this compound.
Materials:
-
H1299 or RERF-LC-AI cell lines
-
Complete cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for KRT80 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Plate cells and treat with a dose range of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) using primers for KRT80 and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in KRT80 expression in treated versus untreated cells.
-
Plot the fold change against the inhibitor concentration to determine the AAC50 for KRT80 downregulation.
Signaling Pathways and Experimental Workflows
The SWI/SNF complex, through the ATPase activity of SMARCA2 and SMARCA4, influences a wide array of cellular processes by modulating the accessibility of DNA to transcription factors. Inhibition of this activity can therefore have profound effects on various signaling pathways.
Role in DNA Damage Repair
Both SMARCA2 and SMARCA4 are involved in the DNA damage response. They are recruited to sites of DNA damage, a process that requires their ATPase activity. Inhibition of SMARCA2/4 can impair homologous recombination repair, a key pathway for repairing double-strand breaks. This suggests a potential synergistic effect when combining SMARCA2/4 inhibitors with agents that cause DNA damage or with PARP inhibitors.[5]
Connection to Apoptosis and Calcium Signaling
Loss of SMARCA4/2 function has been linked to resistance to chemotherapy-induced apoptosis. This is, in part, due to the reduced expression of the IP3R3 calcium channel, which is located on the endoplasmic reticulum. The downregulation of IP3R3 impairs the transfer of calcium from the ER to the mitochondria, a critical step for the induction of apoptosis. This suggests that the ATPase activity of SMARCA2/4 is involved in regulating intracellular calcium signaling and the intrinsic apoptosis pathway. While the direct effect of this compound on this pathway has not been explicitly detailed, its mechanism of action suggests it could modulate these processes.
TGF-β/SMAD Pathway
The TGF-β signaling pathway, which plays a dual role in cancer, is influenced by chromatin remodeling. The central mediator of this pathway, SMAD4, interacts with the SWI/SNF complex to regulate the expression of target genes involved in cell cycle arrest and apoptosis.[6] The expression of KRT80, a downstream target of this compound, has also been shown to be regulated by the TGF-β/SMAD pathway, suggesting a potential interplay between SMARCA2/4 inhibition and this signaling cascade.[7]
Visualizations
Conclusion
This compound is a valuable chemical probe for studying the dual roles of the SMARCA2 and SMARCA4 ATPases. Its utility is particularly pronounced in the context of SMARCA4-mutant cancers, where it can be used to probe the synthetic lethal relationship with SMARCA2. While its dual specificity is a limitation for dissecting the individual functions of SMARCA2 and SMARCA4, it serves as an excellent starting point for understanding the broader consequences of inhibiting the core ATPase activity of the SWI/SNF complex. For more selective interrogation of SMARCA2 function, the use of highly selective PROTAC degraders may be more appropriate. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound in their studies of chromatin remodeling and cancer biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. foghorntx.com [foghorntx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The SMARCA4R1157W mutation facilitates chromatin remodeling and confers PRMT1/SMARCA4 inhibitors sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keratin 80 Promotes Migration and Invasion of Non-Small Cell Lung Cancer Cells by Regulating the TGF-β/SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SMARCA2-Targeted Cellular Assays in NSCLC Cell Lines
These application notes provide an overview and detailed protocols for the cellular assessment of SMARCA2-targeting compounds, such as SMARCA2-IN-1, in non-small cell lung cancer (NSCLC) cell lines. The protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting SMARCA2, particularly in the context of SMARCA4-deficient NSCLC.
Introduction
The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression, and mutations in its subunits are frequently observed in various cancers.[1][2] In non-small cell lung cancer (NSCLC), the SMARCA4 gene, which encodes the ATPase subunit of the BAF complex, is often mutated.[3] Tumors with inactivating mutations in SMARCA4 have shown a dependency on its paralog, SMARCA2, for survival, a concept known as synthetic lethality.[4][5][6] This dependency makes SMARCA2 an attractive therapeutic target for this subset of NSCLC.
This compound represents a class of molecules, such as proteolysis-targeting chimeras (PROTACs), designed to induce the degradation of the SMARCA2 protein.[1] These compounds typically consist of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1] The following protocols detail methods to assess the cellular activity of such compounds in NSCLC cell lines.
Signaling Pathway and Mechanism of Action
This compound and similar SMARCA2 degraders operate by hijacking the cell's natural protein disposal system. The compound forms a ternary complex with the SMARCA2 protein and an E3 ubiquitin ligase, such as Cereblon or VHL.[1][4] This proximity facilitates the transfer of ubiquitin to SMARCA2, marking it for degradation by the proteasome. In SMARCA4-deficient NSCLC cells, the loss of SMARCA2 leads to cell cycle arrest and apoptosis.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SMARCA2 deficiency in NSCLC: a clinicopathologic and immunohistochemical analysis of a large series from a single institution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 5. researchgate.net [researchgate.net]
- 6. preludetx.com [preludetx.com]
Measuring SMARCA2-IN-1 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the target engagement of SMARCA2-IN-1 in a cellular context. This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1][2] Validating the direct interaction of this compound with SMARCA2 and quantifying the subsequent degradation are critical steps in its development as a chemical probe or therapeutic agent.
The following sections detail three common methodologies to assess target engagement: Western Blotting to measure protein degradation, NanoBRET™ Target Engagement Assay for direct binding in live cells, and the Cellular Thermal Shift Assay (CETSA) to confirm ligand binding.
Western Blotting for SMARCA2 Degradation
Western blotting is a fundamental technique to quantify the reduction in total SMARCA2 protein levels following treatment with this compound. This method provides a robust and straightforward measure of target degradation.
Quantitative Data Summary
| Cell Line | Treatment Concentration | Treatment Time | % SMARCA2 Degradation (Dmax) | DC50 | Reference |
| H1792 | 1 nM - 10 µM | 24 h | 87% | 69 nM | [3] |
| H1792 | 1 nM - 10 µM | 48 h | 94% | 60 nM | [3] |
| RKO | Not Specified | 4 h | 77% | 2 nM | [4] |
| SW1573 | Not Specified | 20 h | >90% | Not Specified | [1][5] |
Experimental Protocol
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-PBRM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)[4]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound or DMSO vehicle control for the desired time points (e.g., 4, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. It is recommended to probe for SMARCA4 and PBRM1 to assess selectivity against other bromodomain-containing proteins.[1][4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.
SMARCA2 Signaling Pathway and PROTAC Action
Caption: Mechanism of this compound mediated degradation of SMARCA2.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a live-cell method that allows for the direct measurement of compound binding to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding SMARCA2-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Tracer specific for SMARCA2
-
This compound
-
NanoBRET® Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the SMARCA2-NanoLuc® fusion plasmid according to the manufacturer's protocol.
-
Cell Plating: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®. Plate the cells into a 384-well white assay plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the test compound to the wells.
-
Add the NanoBRET® tracer to all wells at a concentration predetermined to be optimal.
-
-
Substrate Addition and Signal Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor to the wells.
-
Incubate the plate at 37°C for 2 hours.
-
Measure the filtered luminescence signals (acceptor emission at 610nm and donor emission at 460nm) using a luminometer.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
NanoBRET™ Target Engagement Workflow
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] When a compound like this compound binds to SMARCA2, the protein becomes more resistant to heat-induced denaturation and aggregation.
Experimental Protocol
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blotting reagents and equipment (as described in Section 1)
Procedure:
-
Cell Treatment: Treat cells in culture with this compound or DMSO for a defined period (e.g., 1 hour).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by a method that does not involve detergents that would solubilize aggregated proteins (e.g., three cycles of freeze-thaw or sonication).
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble SMARCA2 at each temperature by Western blotting, as described in Section 1.
-
Data Analysis: Quantify the band intensities of soluble SMARCA2 at each temperature for both the treated and untreated samples. Plot the percentage of soluble SMARCA2 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
By employing these methodologies, researchers can robustly assess the target engagement of this compound, providing crucial data for its validation and further development.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preludetx.com [preludetx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Combined Use of SMARCA2 Inhibitors and KRAS Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the KRAS oncogene are prevalent in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] While the development of specific KRAS inhibitors, such as those targeting the G12C mutation, has been a significant breakthrough, innate and acquired resistance often limits their long-term efficacy.[2][3] A promising strategy to overcome this resistance and enhance therapeutic efficacy is the combination of KRAS inhibitors with agents targeting synthetically lethal pathways.
One such pathway involves the SWI/SNF chromatin remodeling complex.[4] In cancers harboring loss-of-function mutations in the SMARCA4 gene, a key component of this complex, the cells become dependent on its paralog, SMARCA2, for survival.[5] This creates a synthetic lethal relationship where the inhibition or degradation of the SMARCA2 protein is selectively lethal to SMARCA4-mutant cancer cells.[4][5] Given that SMARCA4 and KRAS mutations frequently co-occur, particularly in NSCLC, there is a strong rationale for the combined inhibition of SMARCA2 and KRAS.[6][7]
These application notes provide an overview of the preclinical evidence supporting the synergistic use of SMARCA2 inhibitors, particularly SMARCA2-targeting PROTACs (Proteolysis-Targeting Chimeras), in combination with KRAS inhibitors. Detailed protocols for key in vitro and in vivo experiments are also presented to guide researchers in this area.
Rationale for Combination Therapy
The combination of a SMARCA2 inhibitor with a KRAS inhibitor is designed to target two fundamental and distinct cancer dependencies: chromatin remodeling and oncogenic signaling.
-
SMARCA2 Inhibition in SMARCA4-mutant Cancers: SMARCA2 and SMARCA4 are mutually exclusive ATPases in the SWI/SNF complex, which regulates gene expression by altering chromatin structure.[8] When SMARCA4 is inactivated by mutation, the cancer cell relies solely on SMARCA2 for the function of this essential complex.[9] Targeting SMARCA2 in this context leads to synthetic lethality.[4]
-
KRAS Inhibition: Mutant KRAS constitutively activates downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, driving uncontrolled cell proliferation and survival.[1][10][11] KRAS inhibitors block these oncogenic signals.
-
Synergy: Preclinical studies have demonstrated that the combination of SMARCA2 degraders and KRAS G12C inhibitors results in robust synergistic anti-tumor activity in cancer models with both SMARCA4 and KRAS mutations.[6][7][12][13] This suggests that dual targeting can prevent the compensatory signaling that often leads to resistance to single-agent KRAS inhibition.
Signaling Pathways and Mechanism of Action
The diagram below illustrates the targeted signaling pathways. KRAS inhibitors block the downstream MAPK and PI3K/AKT pathways, while SMARCA2 inhibitors disrupt the function of the SWI/SNF complex, a critical regulator of gene expression.
Caption: Targeted Signaling Pathways.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the efficacy of SMARCA2 degraders, both as single agents and in combination with KRAS inhibitors.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Cell Line | Mutation Status | DC50 (nM) | Dmax (%) | IC50 (nM) |
| YDR1 | H1792 | SMARCA4-WT | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | - |
| SMARCA4-mutant | - | 7.7 (average) | - | - | |
| YD54 | H1792 | SMARCA4-WT | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | - |
| SMARCA4-mutant | - | 3.5 (average) | - | - |
DC50: Half-maximal degradation concentration. Dmax: Maximal degradation. Data from references[12][13][14][15][16][17].
Table 2: In Vivo Anti-Tumor Efficacy of SMARCA2 Degraders
| Compound | Xenograft Model | Dose | Tumor Growth Inhibition (TGI) (%) |
| YD54 | H2023 (SMARCA4-mut) | 5 mg/kg | 62.5 |
| HCC515 (SMARCA4-mut) | 5 mg/kg | 48.8 | |
| H2030 (SMARCA4-mut) | 5 mg/kg | 93.4 |
Data from reference[12].
Table 3: Synergy Scores for Combination Therapy
| SMARCA2 Inhibitor | KRAS Inhibitor | Cancer Model | Synergy Analysis | Result |
| LY4050784 | Olomorasib (G12C) | SMARCA4/KRAS co-mutant | Bliss Independence | Synergistic |
| LY4050784 | LY3962673 (G12D) | SMARCA4/KRAS co-mutant | Bliss Independence | Synergistic |
| YDR1/YD54 | Sotorasib (G12C) | SMARCA4/KRAS co-mutant | Not specified | Synergistic |
| SMARCA2 degraders | KRAS G12C inhibitors | SMARCA4/KRAS co-mutant | Not specified | Robust Synergy |
Data from references[6][7][12][18].
Experimental Protocols
Experimental Workflow Overview
The diagram below outlines a typical workflow for evaluating the combination of SMARCA2 and KRAS inhibitors.
Caption: Preclinical Evaluation Workflow.
Protocol 1: Western Blot for SMARCA2 Degradation
Objective: To quantify the degradation of SMARCA2 protein following treatment with a SMARCA2 PROTAC degrader.
Materials:
-
SMARCA4-mutant cancer cell line (e.g., H2030, NCI-H1568)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SMARCA2 degrader (e.g., YDR1, YD54) and KRAS inhibitor (e.g., Sotorasib)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-p-ERK, anti-ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of the SMARCA2 degrader (e.g., 1 nM to 10 µM) or a combination of the degrader and a fixed concentration of KRAS inhibitor for a specified time (e.g., 24, 48, or 72 hours). Include a DMSO-treated well as a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the SMARCA2 signal to the loading control (β-actin). Calculate the percentage of SMARCA2 remaining relative to the DMSO control to determine DC50 and Dmax values.
Protocol 2: Cell Viability and Synergy Analysis
Objective: To assess the effect of single-agent and combination treatment on cell proliferation and to quantify synergy.
Materials:
-
SMARCA4/KRAS co-mutant cancer cell line
-
96-well clear-bottom white plates
-
SMARCA2 inhibitor and KRAS inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Plating: Prepare a dose-response matrix. Serially dilute the SMARCA2 inhibitor along the y-axis and the KRAS inhibitor along the x-axis of the plate. Include wells for each single agent and a vehicle control.
-
Treatment: Treat the cells with the drug matrix and incubate for an extended period (e.g., 6-10 days) to allow for the effects of chromatin remodeling to manifest.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate IC50 values for each single agent using a non-linear regression model (e.g., in GraphPad Prism).
-
Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores based on a reference model such as Bliss Independence or HSA.[18] A score ≥ 10 is typically considered synergistic.[18]
-
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
SMARCA4/KRAS co-mutant cancer cell line
-
Matrigel (optional, for subcutaneous injection)
-
Drug formulations for oral gavage or other appropriate administration route
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: SMARCA2 inhibitor
-
Group 3: KRAS inhibitor
-
Group 4: Combination of SMARCA2 and KRAS inhibitors
-
-
Treatment: Administer the treatments daily (or as determined by pharmacokinetic studies) via the appropriate route (e.g., oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for SMARCA2 levels) to confirm target engagement in vivo.[12][19]
-
The combination of SMARCA2 inhibitors with KRAS inhibitors represents a rational and promising therapeutic strategy for cancers with co-occurring SMARCA4 and KRAS mutations. The preclinical data strongly support a synergistic interaction that can lead to enhanced anti-tumor efficacy. The protocols provided here offer a framework for researchers to further investigate this combination and elucidate the underlying mechanisms of synergy, with the ultimate goal of translating these findings into clinical applications for patients with these difficult-to-treat cancers.
References
- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moffitt.org [moffitt.org]
- 3. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 4. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. foghorntx.com [foghorntx.com]
- 19. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Smarca2-IN-1 Bioavailability in Mice
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. In cancers with a loss-of-function mutation in its paralog, SMARCA4 (also known as BRG1), cancer cells become dependent on SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 a compelling therapeutic target.[1][2][3] Smarca2-IN-1 is a small molecule inhibitor of SMARCA2's ATPase activity.[4] Assessing the oral bioavailability of drug candidates like this compound is a critical step in preclinical development to ensure that an effective concentration of the compound can reach the systemic circulation and the target tissue after oral administration.
These application notes provide detailed protocols for determining the pharmacokinetic (PK) profile and oral bioavailability of this compound in mice. The methodologies are based on established procedures for other orally bioavailable SMARCA2-targeting small molecules and degraders.[5][6][7][8] Additionally, protocols for assessing pharmacodynamic (PD) target engagement are included to correlate drug exposure with biological activity.
Application Notes: Principles of Bioavailability Assessment
Oral bioavailability (denoted as F%) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. To determine this, a pharmacokinetic study is conducted, comparing the plasma concentration of the drug over time after oral (PO) administration to that after intravenous (IV) administration. The IV dose is assumed to have 100% bioavailability.
Key steps in this assessment include:
-
Animal Model Selection: CD-1 or C57BL/6 mice are commonly used for PK studies.[5][8]
-
Drug Formulation and Administration: The compound must be solubilized in a vehicle suitable for both IV and PO administration. Common vehicles include solutions with DMSO, Solutol, and water, or suspensions with methylcellulose (B11928114) and Tween 80.[5][8]
-
Blood Sampling: Serial blood samples are collected at specific time points post-administration to capture the absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioanalysis: The concentration of the drug in plasma is quantified using a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][9]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). Bioavailability (F) is calculated using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol details the procedure for administering this compound to mice via oral and intravenous routes and collecting plasma samples for analysis.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO / 5% Solutol / 90% Water for IV; 0.5% Methylcellulose / 0.2% Tween 80 in water for PO)[5]
-
Male CD-1 mice (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Microcentrifuge tubes containing K2-EDTA anticoagulant
-
Capillary tubes for blood collection
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate mice for at least 3 days before the experiment. Fast mice for approximately 4 hours before dosing, with water provided ad libitum.
-
Dose Preparation: Prepare a stock solution of this compound. On the day of the study, dilute the stock to the final dosing concentrations in the appropriate vehicles. A typical oral dose for similar compounds is 10-80 mg/kg, while an IV dose is lower, around 1-5 mg/kg.
-
Animal Groups: Divide mice into two groups: Intravenous (IV) and Oral (PO), with n=3-5 mice per group.
-
Administration:
-
Oral (PO): Administer the this compound suspension via oral gavage. The volume is typically 10 mL/kg.
-
Intravenous (IV): Administer the this compound solution via tail vein injection. The volume is typically 5 mL/kg.
-
-
Blood Sample Collection: Collect sparse blood samples (approx. 50-100 µL) from the saphenous or submandibular vein at specified time points into EDTA-coated tubes. A typical schedule for both routes would be:
-
IV Route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Route: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5]
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for developing an LC-MS/MS method for quantifying this compound in mouse plasma.
Materials:
-
Mouse plasma samples (from Protocol 1)
-
This compound analytical standard
-
Internal Standard (IS) (a structurally similar, stable-isotope-labeled compound is ideal)
-
Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS grade)
-
96-well plates
-
LC-MS/MS system (e.g., Agilent 1290 Infinity LC coupled to a 6550 iFunnel Q-TOF MS)[10]
Procedure:
-
Preparation of Standards: Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of this compound into blank mouse plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, standards, and QCs on ice.
-
To 20 µL of each plasma sample in a 96-well plate, add 100 µL of cold acetonitrile containing the internal standard.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18).[10]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Develop a suitable gradient to separate this compound from plasma matrix components.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the compound's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for both this compound and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.
-
Protocol 3: Pharmacodynamic (PD) Assessment of Target Engagement
To confirm that this compound engages its target in vivo, SMARCA2 protein levels can be measured in tissues from a satellite group of dosed animals.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-SMARCA2, anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Study Design: Dose mice (e.g., a xenograft model of SMARCA4-mutant cancer) with vehicle or this compound orally for several consecutive days (e.g., 3-4 days).[5][8]
-
Tissue Collection: Euthanize mice 24 hours after the final dose.[8] Excise tumors or other relevant tissues and snap-freeze them in liquid nitrogen. Store at -80°C.
-
Protein Extraction:
-
Homogenize the frozen tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the SMARCA2 signal to the loading control signal. Compare the levels in treated groups to the vehicle control group to determine the percentage of SMARCA2 degradation or inhibition.
Data Presentation
Quantitative data from the pharmacokinetic study should be summarized in a table. The following table shows representative data for other SMARCA2-targeting compounds to illustrate the format.
Table 1: Pharmacokinetic Parameters of SMARCA2 Degraders in CD-1 Mice Following a Single Dose Administration.
| Compound | Dose & Route | Tmax (h) | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | t½ (h) | F% | Reference |
| YDR1 | 25 mg/kg IP | 4.0 | 1290 | 18500 | >24 | - | [5] |
| YDR1 | 25 mg/kg PO | 8.0 | 1040 | 21300 | >24 | Robust | [5] |
| YD54 | 25 mg/kg IP | 0.5 | 1790 | 4500 | 4.4 | - | [5] |
| YD54 | 25 mg/kg PO | 1.0 | 790 | 3600 | 6.0 | Bioavailable | [5] |
| ACBI2 | 1 mg/kg IV | - | - | - | - | - | [6] |
| ACBI2 | 10 mg/kg PO | - | - | - | - | 22% | [6] |
Note: Data for this compound is not publicly available. This table is for illustrative purposes only, showing data for SMARCA2 PROTAC degraders. "Robust" and "Bioavailable" are qualitative descriptions from the source. F% is calculated relative to an IV dose.
Mandatory Visualizations
Diagrams created using Graphviz illustrate key workflows and biological concepts.
Caption: Workflow for assessing the oral bioavailability of this compound in mice.
Caption: Synthetic lethality of SMARCA2 inhibition in SMARCA4-deficient cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterozygous mutations in SMARCA2 reprogram the enhancer landscape by global retargeting of SMARCA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved quantification of lipid mediators in plasma and tissues by liquid chromatography tandem mass spectrometry demonstrates mouse strain specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for SMARCA2-IN-1 Treatment of Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), also known as BRM, is a key ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure.[1] In certain cancers, particularly those with loss-of-function mutations in the paralogous gene SMARCA4 (also known as BRG1), tumor cells become dependent on SMARCA2 for survival. This creates a synthetic lethal relationship, making selective SMARCA2 inhibition a promising therapeutic strategy.[1][2]
SMARCA2 inhibitors, including targeted protein degraders like Proteolysis Targeting Chimeras (PROTACs), are an emerging class of therapeutics designed to exploit this vulnerability.[3][4] These agents can selectively inhibit or degrade the SMARCA2 protein, leading to cell cycle arrest and apoptosis in SMARCA4-deficient cancer cells.[1][2]
Patient-derived organoids (PDOs) are three-dimensional in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor.[5][6] As such, they represent a powerful preclinical model for evaluating the efficacy of targeted therapies like SMARCA2 inhibitors.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the treatment of patient-derived organoids with a representative SMARCA2 inhibitor, herein referred to as "SMARCA2-IN-1". While specific data for a compound with this exact name is not available in the public domain, the protocols and data presented are based on published studies of well-characterized selective SMARCA2 inhibitors and degraders, such as A947 and PRT3789.[2][9][10]
Mechanism of Action: SMARCA2 Inhibition in SMARCA4-Deficient Cancers
The therapeutic rationale for using SMARCA2 inhibitors is centered on the concept of synthetic lethality. In healthy cells, both SMARCA2 and SMARCA4 contribute to the function of the SWI/SNF complex. However, in cancer cells that have lost SMARCA4 function through mutation, the residual SWI/SNF complex is solely dependent on SMARCA2. Inhibition or degradation of SMARCA2 in these cells leads to the collapse of this essential cellular machinery, resulting in selective cancer cell death while sparing normal tissues where SMARCA4 is still functional.
Data Presentation
The following tables summarize the anti-proliferative effects of the selective SMARCA2 PROTAC degrader A947 in a panel of non-small cell lung cancer (NSCLC) cell lines, categorized by their SMARCA4 mutation status. This data serves as a reference for the expected efficacy of a potent and selective SMARCA2 inhibitor in a relevant cancer type.
Table 1: In Vitro Anti-proliferative Activity of A947 in SMARCA4-Mutant NSCLC Cell Lines
| Cell Line | SMARCA4 Mutation Status | A947 IC50 (nM) |
|---|---|---|
| NCI-H1944 | Mutant | 1.8 |
| NCI-H1793 | Mutant | 2.5 |
| SW1573 | Mutant | 3.2 |
| NCI-H1819 | Mutant | 4.1 |
| NCI-H522 | Mutant | 6.3 |
| HCC2302 | Mutant | 8.9 |
| HCC15 | Mutant | 12.6 |
Data adapted from Cantley et al., Nat Commun, 2022.[2]
Table 2: In Vitro Anti-proliferative Activity of A947 in SMARCA4-Wild-Type NSCLC Cell Lines
| Cell Line | SMARCA4 Mutation Status | A947 IC50 (nM) |
|---|---|---|
| NCI-H460 | Wild-Type | >1000 |
| NCI-H1299 | Wild-Type | >1000 |
| Calu-6 | Wild-Type | >1000 |
| A549 | Wild-Type | >1000 |
| NCI-H2122 | Wild-Type | >1000 |
Data adapted from Cantley et al., Nat Commun, 2022.[2]
Experimental Protocols
The following protocols provide a detailed methodology for the treatment of patient-derived organoids with this compound. These are generalized protocols and may require optimization based on the specific organoid line and SMARCA2 inhibitor used.
Protocol 1: Patient-Derived Organoid (PDO) Culture
-
Thawing of Cryopreserved PDOs:
-
Rapidly thaw a cryovial of PDOs in a 37°C water bath.
-
Transfer the contents to a 15 mL conical tube containing basal culture medium.
-
Centrifuge to pellet the organoids and remove the cryopreservation medium.
-
Resuspend the pellet in a cold liquid extracellular matrix (ECM), such as Matrigel.
-
-
Seeding of PDOs:
-
Dispense droplets of the PDO-ECM suspension onto a pre-warmed multi-well culture plate.
-
Incubate at 37°C for 15-30 minutes to allow the ECM to solidify.
-
Carefully add pre-warmed, complete organoid growth medium to each well.
-
-
Maintenance of PDO Cultures:
-
Culture the PDOs in a humidified incubator at 37°C and 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Monitor organoid growth and morphology using brightfield microscopy.
-
Protocol 2: this compound Treatment of PDOs
-
Preparation of this compound Stock Solution:
-
Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Dose-Response Treatment:
-
On the day of treatment, prepare serial dilutions of this compound in complete organoid growth medium to achieve the desired final concentrations.
-
Remove the existing medium from the PDO cultures.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Treat the PDOs for a defined period (e.g., 3-7 days). The duration may need to be optimized.
-
-
Assessment of Viability and Response:
-
After the treatment period, assess organoid viability using a suitable assay, such as a CellTiter-Glo® 3D Cell Viability Assay. This assay measures ATP levels, which correlate with the number of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the dose-response curve.
-
Additionally, brightfield imaging can be used to qualitatively assess changes in organoid morphology, size, and integrity.
-
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug screening model meets cancer organoid technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 7. Patient-Derived Organoids as Therapy Screening Platforms in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Normal and tumor-derived organoids as a drug screening platform for tumor-specific drug vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prelude Therapeutics' PRT3789 Shows Promising Activity and Safety in Phase 1 Trial [synapse.patsnap.com]
- 10. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
Application Notes & Protocols: Development of a Pharmacodynamic Assay for Smarca2-IN-1
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components, including SMARCA2, attractive therapeutic targets.
Smarca2-IN-1 is a potent and selective inhibitor of the SMARCA2 ATPase activity. To facilitate its preclinical and clinical development, robust pharmacodynamic (PD) assays are required to confirm target engagement and measure the biological consequences of SMARCA2 inhibition in cellular and in vivo models. These application notes provide detailed protocols for a suite of assays to assess the pharmacodynamic effects of this compound.
Mechanism of Action
This compound inhibits the ATPase activity of the SMARCA2 subunit within the SWI/SNF complex. This inhibition prevents the complex from remodeling chromatin, leading to altered accessibility of gene promoters and enhancers. Consequently, the expression of SMARCA2-dependent genes is modulated, ultimately impacting cellular processes such as proliferation and differentiation.
Caption: Mechanism of action of this compound.
Experimental Protocols
A multi-tiered approach is recommended to demonstrate the pharmacodynamic effects of this compound, encompassing:
-
Target Engagement: Confirming the direct binding of this compound to SMARCA2 protein.
-
Proximal Target Modulation: Assessing changes in chromatin accessibility at specific gene loci.
-
Downstream Gene Expression: Measuring changes in the transcription of SMARCA2-dependent genes.
Assay for Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a ligand to its target protein in a cellular context. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture a SMARCA2-dependent cancer cell line (e.g., a cell line with a SMARCA4 mutation) to 70-80% confluency.
-
Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control for 2 hours.
-
-
Cell Lysis and Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).
-
Distribute the cell lysate into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Separation and Detection:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble and precipitated protein fractions.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble SMARCA2 protein in each sample by Western blot using a specific anti-SMARCA2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble SMARCA2 protein as a function of temperature for each treatment group.
-
Determine the melting temperature (Tm) for each concentration of this compound. An increase in Tm indicates target engagement.
-
Assay for Proximal Target Modulation: Chromatin Immunoprecipitation (ChIP)-qPCR
This assay measures the occupancy of the SMARCA2-containing SWI/SNF complex at specific gene promoters known to be regulated by its activity. Inhibition of SMARCA2 is expected to decrease its association with these promoters.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells as described in 3.1.
-
Treat cells with a dose-range of this compound or vehicle control for 6-24 hours.
-
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an anti-SMARCA2 antibody or an IgG control.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a standard DNA purification kit.
-
-
qPCR Analysis:
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known SMARCA2 target genes.
-
Analyze the data using the percent input method. A decrease in the enrichment of SMARCA2 at the target gene promoters indicates target modulation.
-
Assay for Downstream Gene Expression: RT-qPCR
This assay measures the changes in mRNA levels of SMARCA2-dependent genes following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells as described in 3.1.
-
Treat cells with a dose-range of this compound or vehicle control for 24-72 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the delta-delta Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle control.
-
Caption: Experimental workflow for pharmacodynamic assays.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to allow for easy comparison across different doses and time points.
Table 1: Target Engagement by CETSA
| This compound (nM) | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Vehicle |
| 0 (Vehicle) | 52.1 ± 0.3 | - |
| 1 | 52.5 ± 0.4 | +0.4 |
| 10 | 54.3 ± 0.2 | +2.2 |
| 100 | 58.9 ± 0.5 | +6.8 |
| 1000 | 60.2 ± 0.3 | +8.1 |
Table 2: Proximal Target Modulation by ChIP-qPCR
| This compound (nM) | SMARCA2 Occupancy at Target Gene Promoter (% Input) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 2.5 ± 0.2 | 1.0 |
| 10 | 2.1 ± 0.3 | 0.84 |
| 100 | 1.1 ± 0.1 | 0.44 |
| 1000 | 0.4 ± 0.1 | 0.16 |
Table 3: Downstream Gene Expression by RT-qPCR
| This compound (nM) | Target Gene A mRNA (Fold Change) | Target Gene B mRNA (Fold Change) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 10 | 0.8 ± 0.1 | 1.2 ± 0.3 |
| 100 | 0.3 ± 0.05 | 2.5 ± 0.4 |
| 1000 | 0.1 ± 0.02 | 4.1 ± 0.5 |
Conclusion
The suite of pharmacodynamic assays described in these application notes provides a robust framework for evaluating the cellular activity of this compound. By combining measures of direct target engagement, proximal chromatin modulation, and downstream gene expression changes, researchers can gain a comprehensive understanding of the compound's mechanism of action and its biological effects. These assays are essential tools for the preclinical and clinical development of this compound as a potential therapeutic agent.
Application of Smarca2-IN-1 in CRISPR Screening: A Guide for Researchers
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Smarca2-IN-1 is a potent and selective inhibitor of SMARCA2 (also known as BRM), one of the two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2] The SWI/SNF complex plays a critical role in regulating gene expression by altering the structure of chromatin.[3] In a significant portion of human cancers, the gene encoding the other ATPase subunit, SMARCA4 (also known as BRG1), is mutated and inactivated.[2][4] These SMARCA4-deficient cancer cells become critically dependent on the paralog gene SMARCA2 for their survival, a concept known as synthetic lethality.[2][4][5] This dependency makes SMARCA2 an attractive therapeutic target in SMARCA4-mutant cancers.[2][5]
CRISPR-based genetic screens are powerful tools for systematically interrogating gene function and identifying genetic vulnerabilities in cancer cells.[6][7] The application of this compound in CRISPR screening allows for the identification of genes that either enhance or suppress its cytotoxic effects. This information is invaluable for discovering novel drug combinations, understanding mechanisms of resistance, and identifying patient populations most likely to respond to treatment.
This document provides detailed application notes and protocols for utilizing this compound in CRISPR screening experiments.
Mechanism of Action and Signaling Pathway
SMARCA2 and SMARCA4 are the catalytic subunits of the SWI/SNF complex, which utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby regulating gene expression.[4] In cancers with loss-of-function mutations in SMARCA4, the cells rely on a residual SWI/SNF complex containing SMARCA2 to maintain viability.[2] Inhibition of SMARCA2 in these SMARCA4-mutant cells disrupts the function of this residual complex, leading to cell cycle arrest and apoptosis.[1] this compound, as a selective SMARCA2 inhibitor, exploits this synthetic lethal relationship to selectively kill cancer cells with SMARCA4 mutations while sparing normal cells.
Figure 1: Simplified signaling pathway illustrating the synthetic lethal interaction between SMARCA4 and SMARCA2 and the mechanism of action of this compound.
Quantitative Data on Representative SMARCA2 Inhibitors/Degraders
The following table summarizes publicly available data on various SMARCA2 inhibitors and degraders, which can serve as a reference for the expected potency of compounds like this compound.
| Compound | Type | Target Cell Line | Assay Type | Potency (IC50/DC50) | Reference |
| Tazemetostat | EZH2 Inhibitor | Ovarian cell lines with SMARCA2/4 loss | Long-term proliferation | IC50 < 1 µmol/L | [8] |
| DCSM06 | SMARCA2-BRD Inhibitor | In vitro | AlphaScreen | IC50 = 39.9 ± 3.0 µmol/L | [9] |
| DCSM06-05 | SMARCA2-BRD Inhibitor | In vitro | AlphaScreen | IC50 = 9.0 ± 1.4 µmol/L | [9] |
| YDR1 | SMARCA2 PROTAC Degrader | H1792 (SMARCA4-WT) | Western Blot | DC50 = 69 nM (24h) | [10] |
| YD54 | SMARCA2 PROTAC Degrader | H1792 (SMARCA4-WT) | Western Blot | DC50 = 8.1 nM (24h) | [10] |
| A947 | SMARCA2 PROTAC Degrader | SW1573 | In-Cell Western | DC50 (SMARCA2) ≈ 10 nM | [11] |
| AU-24118 | SMARCA2/4 PROTAC Degrader | VCaP | Western Blot | Effective Degradation | [12] |
Experimental Protocols
CRISPR-Cas9 Loss-of-Function Screen to Identify Sensitizers to this compound
This protocol outlines a pooled CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound.
Figure 2: Experimental workflow for a CRISPR-Cas9 screen with this compound.
Materials:
-
SMARCA4-mutant cancer cell line stably expressing Cas9
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-Generation Sequencing platform
Protocol:
-
Lentiviral sgRNA Library Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the viral supernatant. Titer the virus.
-
-
Transduction of Cas9-expressing Cells:
-
Plate the Cas9-expressing SMARCA4-mutant cells.
-
Transduce the cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency. A sufficient number of cells should be transduced to achieve at least 500-1000x coverage of the sgRNA library.[13]
-
-
Antibiotic Selection:
-
After 24-48 hours, select the transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
-
Establishment of Baseline Cell Population:
-
After selection, harvest a portion of the cells as the baseline (T0) reference sample.
-
-
This compound Treatment:
-
Split the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with this compound.
-
The concentration of this compound should be predetermined to cause partial growth inhibition (e.g., GI20-GI50) to allow for the identification of both sensitizing and resistance mutations.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining a minimum cell number to preserve library complexity.
-
-
Genomic DNA Extraction:
-
Harvest cells from the T0, DMSO-treated, and this compound-treated populations.
-
Extract genomic DNA using a commercial kit.
-
-
sgRNA Cassette Amplification and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the PCR amplicons to determine the representation of each sgRNA in each population.[7]
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference.
-
Calculate the fold-change in the abundance of each sgRNA in the this compound-treated population compared to the DMSO-treated population, normalized to the T0 population.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly depleted (indicating synthetic lethality/sensitization) or enriched (indicating resistance).[14]
-
Logical Relationship for Data Interpretation
The interpretation of the CRISPR screen results follows a clear logical framework to identify gene knockouts that modulate the cellular response to this compound.
Figure 3: Logical framework for interpreting CRISPR screen data with this compound.
Disclaimer: this compound is used here as a representative name for a selective SMARCA2 inhibitor. The provided protocols and data are based on published research on similar molecules and should be adapted and optimized for the specific compound and experimental system being used.
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. idtdna.com [idtdna.com]
- 7. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. CRISPR-StAR enables high-resolution genetic screening in complex in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR Screening - Polly Documentation [docs.elucidata.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Smarca2-IN-1 Insolubility
Welcome to the technical support center for Smarca2-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a chemical probe, likely a PROTAC (Proteolysis Targeting Chimera), designed to target the SMARCA2 protein for degradation.[1][2] Like many targeted protein degraders, this compound is a relatively large and complex molecule, which can lead to challenges with solubility in aqueous environments.[3] Poor solubility can impact its bioavailability, experimental reproducibility, and overall efficacy in cellular and in vivo models.[4]
Q2: What are the general solubility characteristics of this compound?
A2: While specific data for "this compound" is not available, similar SMARCA2/4 degraders are often soluble in organic solvents like DMSO.[5][6] However, their solubility in aqueous buffers required for biological assays can be limited. The complex structure of these molecules can make achieving the necessary concentrations for experiments challenging.[3]
Q3: What are the initial recommended solvents for dissolving this compound?
A3: It is recommended to first dissolve this compound in a high-quality, anhydrous organic solvent such as DMSO to create a concentrated stock solution.[5][6] This stock solution can then be diluted into the desired aqueous buffer for the experiment. It is crucial to use newly opened DMSO as it can be hygroscopic, and absorbed water can negatively impact the solubility of the compound.[5][6]
Q4: How should I store this compound stock solutions?
A4: Stock solutions of similar compounds are typically stored at -20°C or -80°C to maintain stability and prevent degradation.[5] For short-term storage (up to one month), -20°C is often sufficient, while -80°C is recommended for long-term storage (up to six months).[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solubility in a question-and-answer format.
Problem 1: My this compound precipitates immediately upon dilution into my aqueous experimental buffer.
-
Q: What are the likely causes of this precipitation?
-
A: This is a common issue when diluting a compound from an organic solvent stock into an aqueous buffer. The primary causes are exceeding the aqueous solubility limit of the compound and buffer incompatibility. The physicochemical properties of targeted protein degraders, such as high molecular weight, can contribute to poor aqueous solubility.[4]
-
-
Q: How can I prevent this precipitation?
-
A:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.5%, to minimize its potential effects on the experiment while aiding solubility.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing to allow for better mixing and a more gradual solvent exchange.
-
Test Different Buffers: The pH, ionic strength, and composition of your buffer can significantly impact solubility. Experiment with different buffers to find the most suitable one for this compound.[7]
-
Use Solubilizing Agents: Consider the addition of excipients such as glycerol (B35011) or sugars to your buffer, which can help to increase the solubility of your compound.[7]
-
-
Problem 2: I am observing inconsistent results in my cell-based assays, which I suspect is due to poor solubility.
-
Q: How can I confirm if insolubility is the cause of my inconsistent results?
-
A:
-
Visual Inspection: After preparing your final working solution, visually inspect it for any signs of precipitation or cloudiness. You can also centrifuge the solution and check for a pellet.
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates in your solution, which may not be visible to the naked eye.[7]
-
Concentration Measurement: After preparing your working solution, filter it through a 0.22 µm filter and measure the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV). This will tell you the actual concentration of the soluble compound.
-
-
-
Q: What steps can I take to improve the consistency of my results?
-
A:
-
Prepare Fresh Working Solutions: Always prepare your working solutions fresh from a stock solution just before each experiment to avoid issues with compound stability and precipitation over time.
-
Sonication: Briefly sonicating the stock solution before dilution may help to break up any small aggregates that have formed.
-
Optimize Buffer Conditions: As mentioned previously, systematically test different buffer conditions to find one that consistently keeps this compound in solution at the desired concentration.[7]
-
-
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions for working with this compound, based on general knowledge of similar compounds.
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Recommended Concentration | Notes |
| DMSO | 10-100 mM | Use high-purity, anhydrous DMSO.[5][6] |
| Ethanol | 10-50 mM | May be an alternative for certain applications. |
Table 2: Common Aqueous Buffers for Biological Assays
| Buffer | pH Range | Common Components | Notes |
| PBS | 7.2 - 7.4 | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | Widely used, but may not be optimal for all compounds. |
| HEPES | 6.8 - 8.2 | HEPES, NaCl | Good buffering capacity in the physiological range. |
| Tris | 7.0 - 9.0 | Tris-HCl | pH is temperature-dependent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 800 g/mol , you would need 8 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[5]
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium. For example, to make 1 ml of a 1 µM working solution from a 1 mM stock, add 1 µl of the stock to 999 µl of medium.
-
Mix Thoroughly: Immediately and gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound insolubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing solubility of targeted protein degraders: Better strategies for bioavailability - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to SMARCA2-IN-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving SMARCA2-IN-1 and related SMARCA2-targeting compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other SMARCA2 degraders?
A1: this compound and similar compounds, such as PROTACs (Proteolysis Targeting Chimeras), are designed to induce the degradation of the SMARCA2 protein[1]. These molecules are heterobifunctional, meaning they bind to both the SMARCA2 protein and an E3 ubiquitin ligase[2][3]. This proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This approach is particularly effective in cancer cells that have lost the function of SMARCA4, a paralog of SMARCA2. These SMARCA4-deficient cancer cells become highly dependent on SMARCA2 for their survival, a concept known as synthetic lethality[1][4].
Q2: Why are some cancer cell lines resistant to this compound despite having SMARCA4 mutations?
A2: Resistance to SMARCA2 inhibitors in SMARCA4-mutant cancers can arise from several factors:
-
Residual SWI/SNF Complex Activity: Even in the absence of SMARCA4, a residual SWI/SNF complex can sometimes form and function, reducing the cell's dependency on SMARCA2 alone.
-
Upregulation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the loss of SMARCA2 function. One such mechanism is the reactivation of the MAPK signaling pathway[5][6][7][8].
-
Epigenetic Modifications: Changes in the epigenetic landscape, such as those mediated by the EZH2 methyltransferase, can influence the cellular response to SMARCA2 inhibition[9][10][11][12]. In some contexts, a switch in SWI/SNF catalytic subunits from SMARCA4 to SMARCA2 has been implicated in acquired resistance to EZH2 inhibitors[12].
Q3: Can this compound be used in combination with other therapies to overcome resistance?
A3: Yes, combination therapies are a promising strategy. Preclinical data suggest that combining SMARCA2 degraders with inhibitors of the RAS/MAPK pathway (such as KRAS G12C, SHP2, or MEK inhibitors) can result in robust synergy in SMARCA4-deficient cancer models[8]. Additionally, combining SMARCA2 degraders with immune checkpoint inhibitors (ICIs) is being investigated, as these degraders may promote antigen presentation and induce a pro-inflammatory response in cancer cells[8].
Troubleshooting Guides
Problem 1: No or Weak Degradation of SMARCA2 Observed by Western Blot
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | - Confirm the identity and purity of the this compound or degrader. - Ensure proper storage conditions to prevent degradation of the compound. - Prepare fresh stock solutions. |
| Suboptimal Antibody Performance | - Use a validated primary antibody specific for SMARCA2. - Optimize the primary and secondary antibody concentrations and incubation times. - Run positive and negative controls (e.g., a cell line known to express SMARCA2 and a knockout cell line, respectively). |
| Inefficient Protein Extraction | - Use a lysis buffer containing protease inhibitors to prevent protein degradation. - Ensure complete cell lysis by sonication or other appropriate methods. |
| Issues with Western Blot Protocol | - Verify successful protein transfer from the gel to the membrane using a Ponceau S stain. - Optimize blocking conditions to reduce background noise. - Ensure the detection reagents (e.g., ECL substrate) are not expired and are used correctly. |
Problem 2: Inconsistent Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Cell Line Health and Passage Number | - Use cells with a low passage number and ensure they are healthy and in the exponential growth phase before treatment. - Regularly test for mycoplasma contamination. |
| Inaccurate Seeding Density | - Optimize the cell seeding density to ensure cells are not too sparse or confluent at the end of the assay. |
| Compound Instability in Media | - Prepare fresh dilutions of this compound in culture media for each experiment. - Minimize the exposure of the compound to light and elevated temperatures. |
| Assay-Specific Issues | - For assays like MTT or MTS, ensure the incubation time with the reagent is optimal for your cell line. - For assays measuring ATP levels (e.g., CellTiter-Glo), ensure complete cell lysis to release all ATP. |
Problem 3: High Background or Non-Specific Bands in Immunoprecipitation (IP)
| Possible Cause | Troubleshooting Steps |
| Non-Specific Antibody Binding | - Use a high-quality, IP-validated antibody. - Include an isotype control antibody to assess non-specific binding. - Pre-clear the cell lysate with beads before adding the primary antibody. |
| Insufficient Washing | - Increase the number and/or stringency of wash steps after antibody incubation to remove non-specifically bound proteins. |
| High Antibody Concentration | - Titrate the primary antibody concentration to find the optimal amount that pulls down the target protein without excessive background. |
| Inappropriate Lysis Buffer | - Use a lysis buffer with a salt concentration and detergent appropriate for maintaining the specific protein-protein interactions you are studying while minimizing non-specific binding. |
Data Presentation
Table 1: In Vitro Degradation and Proliferation Inhibition Data for Select SMARCA2 Degraders
| Compound | Cell Line | SMARCA4 Status | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference |
| YDR1 | H1792 | Wild-Type | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | - | [3] |
| YDR1 | H322 | Mutant | 6.4 | 99.2 | - | [2] |
| YDR1 | HCC515 | Mutant | 10.6 | 99.4 | - | [2] |
| YDR1 | H2030 | Mutant | 12.7 | 98.7 | - | [2] |
| YDR1 | H2126 | Mutant | 1.2 | 99.6 | - | [2] |
| YD54 | H1792 | Wild-Type | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | - | [3] |
| YD54 | H322 | Mutant | 1 | 99.3 | - | [2] |
| YD54 | HCC515 | Mutant | 1.2 | 98.9 | - | [2] |
| YD54 | H2030 | Mutant | 10.3 | 98.6 | - | [2] |
| YD54 | H2126 | Mutant | 1.6 | 98.9 | - | [2] |
| PRT004 | SMARCA4-del cell lines | Deleted | - | - | Varies | [4] |
| PRT005 | LU6437 | Deleted | - | - | 0.081 | [4] |
| PRT005 | LU2511 | Deleted | - | - | 0.027 | [4] |
| Tazemetostat | SCCOHT cell lines | Dual-deficient | - | - | < 1 | [9] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Western Blotting for SMARCA2 Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the compound-containing medium.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot a dose-response curve and calculate the IC50 value.
-
Immunoprecipitation (IP) of SMARCA2
-
Cell Lysis:
-
Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer to preserve protein interactions.
-
-
Pre-clearing Lysate:
-
Add protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against SMARCA2 to the pre-cleared lysate and incubate with rotation overnight at 4°C.
-
Add fresh protein A/G magnetic beads and incubate with rotation for 2-4 hours at 4°C.
-
Place the tube on a magnetic rack and discard the supernatant.
-
-
Washing and Elution:
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the protein from the beads by resuspending in Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing SMARCA2 protein degradation.
Caption: MAPK pathway activation as a resistance mechanism.
Caption: EZH2-mediated repression of SMARCA2 in cancer.
References
- 1. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. preludetx.com [preludetx.com]
- 5. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PRC2-mediated repression of SMARCA2 predicts EZH2 inhibitor activity in SWI/SNF mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRC2-mediated repression of SMARCA2 predicts EZH2 inhibitor activity in SWI/SNF mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: SMARCA2-IN-1 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SMARCA2-IN-1 and other SMARCA2-targeting degraders in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein. It works by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This approach is particularly relevant in cancers with loss-of-function mutations in the SMARCA4 gene, as these tumors often exhibit a synthetic lethal dependency on SMARCA2.[1][2][3]
Q2: Why is targeting SMARCA2 a promising therapeutic strategy in certain cancers?
A2: SMARCA2 and SMARCA4 are two mutually exclusive ATPases of the SWI/SNF chromatin remodeling complex. In cancers where SMARCA4 is inactivated, cancer cells become dependent on the paralog SMARCA2 for survival.[1][3] Targeting SMARCA2 in this context is a synthetic lethal approach, aiming to selectively kill cancer cells while sparing normal tissues where SMARCA4 is functional.
Q3: What are the main challenges associated with the in vivo delivery of this compound and other PROTACs?
A3: PROTACs, including this compound, are large molecules with physicochemical properties that often lead to low aqueous solubility, poor cell permeability, and limited oral bioavailability.[4][5] Achieving sufficient exposure at the tumor site to induce effective protein degradation without causing systemic toxicity is a key challenge.[5][6] The "hook effect," where high concentrations of the PROTAC can lead to the formation of non-productive binary complexes and reduce degradation efficacy, is another important consideration.[4][6][7][8]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations. This is because the PROTAC molecules start to form separate binary complexes with either the target protein (SMARCA2) or the E3 ligase, rather than the productive ternary complex required for degradation.[6][7][8] To mitigate this, it is crucial to perform a thorough dose-response study to identify the optimal concentration range for maximum degradation.[8] Starting with lower concentrations and carefully titrating up can help identify the "sweet spot" for efficacy.[8]
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Precipitation
Symptom: The formulated this compound precipitates out of solution, either during preparation or after administration, leading to inconsistent dosing and poor bioavailability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Solvent System | - Select an appropriate solvent or co-solvent system. For preclinical studies, common vehicles include mixtures of polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and water.[9] - Consider using surfactants like Tween 80 or solubilizing agents such as Poloxamer 188 to improve solubility and stability.[9] |
| Particle Size | - If using a suspension, reducing the particle size of the solid drug can increase the dissolution rate and improve bioavailability.[9] |
| Use of Advanced Formulations | - For persistent solubility issues, explore advanced formulation strategies such as solid dispersions, liposomes, or self-emulsifying drug delivery systems (SEDDS).[5][9] Lipid-based excipients can also enhance solubility and absorption.[9] |
Issue 2: Inconsistent or Suboptimal In Vivo Efficacy
Symptom: High variability in tumor growth inhibition between animals or treatment groups, or a lack of significant anti-tumor effect despite in vitro potency.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Pharmacokinetics (PK) | - Conduct a pilot PK study to determine the plasma and tumor exposure of this compound. Rapid clearance may necessitate more frequent dosing.[5] - Poor oral bioavailability is common for PROTACs.[5][10] Consider alternative administration routes such as intravenous (IV) or intraperitoneal (IP) injection to ensure adequate systemic exposure. |
| Insufficient Target Engagement | - Perform a pharmacodynamic (PD) study to confirm SMARCA2 degradation in tumor tissue at different time points after dosing. This can be assessed by Western blot or immunohistochemistry (IHC).[1][11] - If degradation is suboptimal, the dose or dosing frequency may need to be increased. |
| "Hook Effect" | - As mentioned in the FAQs, high local concentrations might be counterproductive. Perform a dose-response study to rule out the hook effect as a cause for lack of efficacy at higher doses.[8] |
| Model-Specific Differences | - The degree of SMARCA2 dependency can vary between different SMARCA4-mutant cancer models. Ensure the selected cell line or xenograft model has a validated dependency on SMARCA2.[1] |
Issue 3: Observed Toxicity in Animal Models
Symptom: Animals exhibit signs of toxicity, such as significant body weight loss, lethargy, or other adverse effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - The PROTAC may be degrading proteins other than SMARCA2. While challenging to assess in vivo, global proteomics on treated tissues can help identify off-targets. |
| On-Target Toxicity due to SMARCA4 Degradation | - this compound may have some activity against the highly homologous SMARCA4 protein. Co-degradation of SMARCA4 can be toxic, as dual knockout of Smarca2 and Smarca4 has been shown to be lethal in mice.[1] - Assess SMARCA4 protein levels in relevant tissues to check for unintended degradation. Using a more selective SMARCA2 degrader might be necessary.[1][12] |
| Formulation Vehicle Toxicity | - The vehicle used for formulation can sometimes cause toxicity, especially with repeated dosing. Run a vehicle-only control group to assess the tolerability of the formulation itself. |
| Dose-Limiting Toxicity | - The maximum tolerated dose (MTD) may have been exceeded. Perform a dose-escalation study to determine the MTD and establish a therapeutic window.[1] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of a Selective SMARCA2 Degrader (ACBI2) in a SMARCA4-Deficient Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) | SMARCA2 Degradation in Tumor (%) |
| Vehicle | Oral, daily | + 150 | Not Applicable |
| ACBI2 | Oral, daily | Tumor Stasis | > 90 |
| Data adapted from studies on selective SMARCA2 degraders in SMARCA4-deficient models, demonstrating that significant tumor growth inhibition requires high levels of target degradation.[10][12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant 5 x 10^6 SMARCA4-deficient human cancer cells (e.g., NCI-H1568) mixed 1:1 with Matrigel into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach an average volume of 150-200 mm³.
-
Group Randomization: Randomize mice into treatment and control groups.
-
Formulation Preparation: Prepare this compound in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween-80 in water.
-
Dosing: Administer this compound or vehicle via oral gavage daily at the desired dose.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for SMARCA2 levels).
Protocol 2: Pharmacodynamic (PD) Analysis of SMARCA2 Degradation
-
Dosing: Administer a single dose of this compound to tumor-bearing mice.
-
Tissue Collection: Euthanize cohorts of mice at various time points (e.g., 4, 8, 24, 48 hours) post-dose.
-
Sample Preparation: Harvest tumors and other relevant tissues (e.g., spleen, liver). Prepare protein lysates from the tissues.
-
Western Blotting: Perform Western blot analysis on the protein lysates to quantify the levels of SMARCA2 and SMARCA4 protein. Use a loading control (e.g., actin or vinculin) for normalization.
-
Immunohistochemistry (IHC): Alternatively, fix tumor tissues in formalin, embed in paraffin, and perform IHC staining for SMARCA2 to visualize protein levels in situ.
Visualizations
Caption: Mechanism of action for this compound mediated protein degradation.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Orally Bioavailable SMARCA2 Degraders
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on orally bioavailable SMARCA2 degraders.
Frequently Asked Questions (FAQs)
Q1: Why is achieving oral bioavailability for SMARCA2 degraders, particularly PROTACs, so challenging?
A1: The primary challenge lies in the inherent physicochemical properties of Proteolysis Targeting Chimeras (PROTACs). These molecules are significantly larger than traditional small-molecule drugs, often with molecular weights between 700 and 1200 Da.[1] This size, combined with high polarity, a large number of rotatable bonds, and poor aqueous solubility, means they generally do not adhere to Lipinski's Rule of Five, which predicts poor absorption and permeation.[1][2][3] These "beyond Rule of Five" (bRo5) characteristics hinder their ability to pass through the lipid bilayer of the intestinal membrane for oral absorption.[1][2]
Q2: What are the key molecular features of a SMARCA2 degrader that I should optimize to improve oral bioavailability?
A2: To enhance oral bioavailability, focus on optimizing the following molecular features:
-
E3 Ligase Ligand: The choice of E3 ligase ligand can impact the degrader's molecular weight and overall properties. Cereblon (CRBN)-based PROTACs tend to be smaller and more "drug-like" than those recruiting larger E3 ligases like VHL, potentially leading to better oral exposure.[2][4][5]
-
Linker Composition and Length: The linker is a critical determinant of a PROTAC's physicochemical properties. Optimizing the linker by altering its length, composition (e.g., replacing PEG with a phenyl ring), and attachment points can improve metabolic stability and cellular permeability.[2] Introducing rigidity or branched aliphatic linkers can also be beneficial.[6][7]
-
SMARCA2-Binding Moiety: Careful selection of the SMARCA2 binder to minimize hydrogen bond donors and increase rigidity can improve the likelihood of oral bioavailability for compounds that are beyond the rule-of-five.[6]
-
Intramolecular Hydrogen Bonds: Designing degraders that can form intramolecular hydrogen bonds can reduce the molecule's polarity and effective size, facilitating cell permeability.[1][2]
Q3: Are there any successful examples of orally bioavailable SMARCA2 degraders I can learn from?
A3: Yes, several orally bioavailable SMARCA2 degraders have been reported in the literature. These examples showcase different strategies to overcome the challenges of oral delivery:
-
ACBI2: A VHL-recruiting PROTAC that demonstrates selective SMARCA2 degradation and has 22% oral bioavailability in mice.[6] Its development involved structure- and property-guided approaches.[8]
-
YDR1 and YD54: These are potent, selective, and orally bioavailable cereblon-based SMARCA2 PROTACs.[9][10]
-
AU-24118: An orally bioavailable dual degrader of SMARCA2 and SMARCA4 that utilizes a CRBN E3 ligase ligand.[4][11]
Troubleshooting Guide
Problem 1: My SMARCA2 degrader shows good in vitro potency but has very low oral bioavailability in animal models.
Possible Causes and Solutions:
-
Poor Permeability: The degrader may have difficulty crossing the intestinal epithelium.
-
Troubleshooting Steps:
-
Assess Permeability: Conduct in vitro permeability assays such as the Caco-2 assay to determine the efflux ratio.[7]
-
Linker Optimization: Modify the linker to be more rigid or replace flexible chains (like PEG) with aromatic rings to improve permeability.[1]
-
Introduce Intramolecular Hydrogen Bonds: Redesign the molecule to encourage the formation of intramolecular hydrogen bonds, which can mask polar groups and reduce the molecule's effective size.[1]
-
-
-
Low Aqueous Solubility: The degrader may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Troubleshooting Steps:
-
Measure Solubility: Determine the solubility in biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). PROTAC solubility often improves in these more complex fluids.[1][2]
-
Prodrug Strategy: Consider developing a prodrug by adding a lipophilic group to a polar part of the molecule (e.g., the CRBN ligand) to enhance solubility and absorption.[1][2]
-
Co-administration with Food: In vivo studies have shown that administering PROTACs with food can improve their oral absorption.[1][2]
-
-
-
High First-Pass Metabolism: The degrader may be rapidly metabolized in the gut wall or liver before reaching systemic circulation.
-
Troubleshooting Steps:
-
Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic hotspots.
-
Structural Modification: Modify the metabolically liable sites. This could involve deuteration or introducing blocking groups.
-
Linker Modification: Altering the linker's anchor points or using cyclic linkers can improve metabolic stability.[2]
-
-
Problem 2: My orally administered SMARCA2 degrader is not achieving sufficient tumor exposure to induce degradation in vivo.
Possible Causes and Solutions:
-
Suboptimal Pharmacokinetic Profile: Even with some oral bioavailability, the degrader's half-life or distribution to the tumor tissue may be inadequate.
-
Troubleshooting Steps:
-
Detailed Pharmacokinetic (PK) Studies: Conduct comprehensive PK studies in rodents to determine parameters like Cmax, Tmax, half-life, and tissue distribution.
-
Dose Escalation Studies: In preclinical models, perform dose-escalation studies to see if higher doses can achieve the necessary tumor exposure for SMARCA2 degradation. For example, the SMARCA2 degrader YDR1 showed dose-dependent degradation in a xenograft model.[9]
-
Formulation Optimization: Explore enabling formulation technologies to improve the exposure of your compound.
-
-
-
Efflux Transporter Activity: The degrader may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the tumor cells or at the blood-brain barrier, limiting its intracellular concentration.
-
Troubleshooting Steps:
-
In Vitro Efflux Assays: Use cell lines overexpressing specific transporters to determine if your compound is a substrate.
-
Structural Modifications: Modify the degrader's structure to reduce its affinity for efflux transporters.
-
-
Quantitative Data Summary
Table 1: Oral Bioavailability and Potency of Selected SMARCA2 Degraders
| Compound | E3 Ligase | Target(s) | Oral Bioavailability (%F in mouse) | In Vitro Degradation Potency (DC50) | Reference |
| ACBI2 | VHL | SMARCA2 | 22% | Not specified in abstract | [6] |
| YDR1 | Cereblon | SMARCA2 | Not specified in abstract | ~7.7 nM (average in SMARCA4 mutant cells) | [10] |
| YD54 | Cereblon | SMARCA2 | Not specified in abstract | ~3.5 nM (average in SMARCA4 mutant cells) | [10] |
| AU-24118 | Cereblon | SMARCA2/4, PBRM1 | Favorable in mice and rats | Potent degradation at low nM concentrations | [4] |
| AU-19820 | VHL or CRBN | SMARCA2 | Moderate | Not specified in abstract | [12] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption by measuring the transport of a compound across a monolayer of human colorectal adenocarcinoma Caco-2 cells.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer.
-
Compound Preparation: Prepare a solution of the test compound in a transport buffer.
-
Apical to Basolateral (A-to-B) Transport: Add the compound solution to the apical (upper) chamber of the Transwell® insert. At various time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the compound solution to the basolateral chamber and collect samples from the apical chamber over time.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Reagents: Human liver microsomes, NADPH regenerating system, test compound, and control compounds (one with high and one with low metabolic clearance).
-
Incubation: Incubate the test compound and control compounds with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Visualizations
Caption: Challenges and mitigation strategies for achieving oral bioavailability of SMARCA2 degraders.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. contractpharma.com [contractpharma.com]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Validation & Comparative
On-Target Validation of Smarca2-IN-1: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Smarca2-IN--1 and other prominent SMARCA2 inhibitors, with a focus on the experimental validation of their on-target effects through rescue experiments. The data presented here is intended to assist researchers in designing and interpreting experiments aimed at confirming the specific mechanism of action of SMARCA2-targeted therapies.
Introduction to SMARCA2 Inhibition
SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical therapeutic target in cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal relationship has spurred the development of small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) aimed at selectively targeting SMARCA2. Validating the on-target effects of these compounds is paramount to ensure that the observed biological outcomes are a direct consequence of SMARCA2 inhibition or degradation. Rescue experiments are a cornerstone of this validation process.
Comparative Analysis of SMARCA2 Inhibitors
The following table summarizes the potency of Smarca2-IN-1 and other notable SMARCA2-targeting compounds. The data highlights the diversity in mechanisms and potencies, providing a basis for selecting appropriate tool compounds for research.
| Compound | Type | Target(s) | IC50 / DC50 | Cell Line(s) | Reference |
| This compound | Inhibitor | SMARCA2 | >1000 nM | H1299 | [1] |
| SMARCA2/4-IN-1 | Inhibitor | SMARCA2, SMARCA4 | SMARCA2: 3.8 µM, SMARCA4: 1.7 µM | N/A | [2] |
| YDR1 | PROTAC Degrader | SMARCA2 | DC50: 69 nM (24h), 60 nM (48h) | H1792 | [3] |
| YD54 | PROTAC Degrader | SMARCA2 | DC50: 8.1 nM (24h), 16 nM (48h) | H1792 | [3] |
| A947 | PROTAC Degrader | SMARCA2 | DC50: 39 pM | SW1573 | [4][5] |
| PRT3789 | PROTAC Degrader | SMARCA2 | DC50: 0.72 nM | HeLa | [6] |
| FHD-286 | Inhibitor | SMARCA4/SMARCA2 ATPase | N/A | N/A | [6] |
Experimental Protocols for Rescue Experiments
Rescue experiments are designed to demonstrate that the effects of a SMARCA2 inhibitor can be reversed by specifically interfering with its mechanism of action or by replenishing the target protein. Below are detailed protocols for common rescue experiment strategies.
Competition Assay for PROTACs
This experiment validates that a PROTAC's effect is dependent on its binding to the target protein and the E3 ligase.
Protocol:
-
Cell Culture: Plate SMARCA4-mutant cancer cells (e.g., H322) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment (Rescue Agent): Pre-treat the cells with increasing concentrations of a competitive binder for either the SMARCA2 bromodomain (e.g., Gen-1) or the E3 ligase (e.g., pomalidomide (B1683931) for cereblon-based PROTACs) for 1-2 hours.
-
PROTAC Treatment: Add the SMARCA2 PROTAC (e.g., YDR1 or YD54) at a fixed concentration (typically at or near its DC50) to the pre-treated cells.
-
Incubation: Incubate the cells for a sufficient duration to observe protein degradation (e.g., 24-48 hours).
-
Lysis and Western Blot: Lyse the cells and perform western blotting to detect the levels of SMARCA2 protein. A successful rescue will show a dose-dependent restoration of SMARCA2 levels in the presence of the competitive binder.[3]
Proteasome and Neddylation Inhibition for PROTACs
This method confirms that the degradation of SMARCA2 by a PROTAC is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Culture: Seed SMARCA4-mutant cells as described above.
-
Inhibitor Co-treatment: Treat the cells with the SMARCA2 PROTAC in combination with either a proteasome inhibitor (e.g., Bortezomib) or a neddylation inhibitor (e.g., MLN4924, which inhibits cullin-RING E3 ligases).
-
Incubation: Incubate for a period sufficient to induce degradation in the absence of the inhibitor.
-
Analysis: Perform western blotting for SMARCA2. Inhibition of the proteasome or neddylation pathway should block the degradation of SMARCA2, resulting in protein levels comparable to the vehicle-treated control.[3]
Genetic Rescue with cDNA Overexpression
This experiment validates that the phenotype observed upon inhibitor treatment is a direct result of targeting SMARCA2.
Protocol:
-
Selection: Select for cells that have successfully incorporated the rescue construct.
-
Inhibitor Treatment: Treat the engineered cells and control cells (expressing an empty vector) with the SMARCA2 inhibitor.
-
Phenotypic Assay: Perform a relevant phenotypic assay, such as a cell viability or colony formation assay. The overexpression of wild-type SMARCA2 should rescue the anti-proliferative effects of the inhibitor.
Visualizing Key Pathways and Workflows
To aid in the conceptual understanding of SMARCA2's role and the validation of its inhibitors, the following diagrams have been generated.
Caption: Role of SMARCA2 in the SWI/SNF complex for chromatin remodeling.
Caption: Experimental workflow for a competitive binding rescue experiment.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide: Selective SMARCA2-IN-1 versus Dual SMARCA2/SMARCA4 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The SWI/SNF chromatin remodeling complex, a critical regulator of gene expression, has emerged as a significant target in oncology. Two of its core, mutually exclusive ATPase subunits, SMARCA4 (BRG1) and SMARCA2 (BRM), are the focus of intense therapeutic development. In cancers with inactivating mutations in SMARCA4, a synthetic lethal dependency on the paralog SMARCA2 arises, making SMARCA2 an attractive drug target.[1] This has led to the development of two main classes of small molecule inhibitors: selective SMARCA2 inhibitors and dual SMARCA2/SMARCA4 inhibitors. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and pathway diagrams to aid researchers in this field.
Therapeutic Rationale: The Case for Selectivity
While dual inhibition of SMARCA2 and SMARCA4 has demonstrated anti-tumor activity, clinical development of dual inhibitors has faced challenges. For instance, the dual inhibitor FHD-286, while showing evidence of myeloid differentiation in acute myeloid leukemia (AML), was associated with dose-limiting toxicities, and several phase I trials were discontinued (B1498344) due to safety concerns.[2] Preclinical studies also suggest that while the germline knockout of Smarca2 in mice results in a viable phenotype, the knockout of Smarca4 is embryonic lethal, and the co-deletion of both in adult mice is lethal.[1] This highlights the potential for significant on-target toxicity with dual inhibitors, making a compelling case for the development of highly selective SMARCA2 inhibitors to achieve a better therapeutic index.[1][3]
Comparative Performance of Inhibitors and Degraders
The landscape of SMARCA2/4 modulation includes both traditional small-molecule inhibitors that target the ATPase or bromodomain and proteolysis-targeting chimeras (PROTACs) that induce protein degradation. The following tables summarize the quantitative performance of representative selective SMARCA2 and dual SMARCA2/SMARCA4 inhibitors and degraders.
| Selective SMARCA2 Degraders | Mechanism of Action | Target | DC50 (Degradation) | Cell Growth Inhibition (IC50) | Key Findings |
| A947 | PROTAC Degrader | SMARCA2 | 39 pM (in SW1573 cells) | Median IC50 of 86 nM in SMARCA4-WT cells | Potent and selective degradation of SMARCA2; efficacious in SMARCA4-mutant cancer models.[1] |
| ACBI2 | PROTAC Degrader | SMARCA2 | ~30-fold degradation selectivity over SMARCA4 | Induces tumor growth inhibition in vivo. | Orally bioavailable with in vivo efficacy in a SMARCA4-deficient xenograft model. |
| Dual SMARCA2/SMARCA4 Inhibitors/Degraders | Mechanism of Action | Target | DC50 (Degradation) | Cell Growth Inhibition (IC50) | Key Findings |
| FHD-286 | Allosteric Inhibitor | SMARCA2/4 ATPase | N/A | Not reported in preclinical studies | Showed clinical activity in AML but with significant adverse events.[4][5] |
| ACBI1 | PROTAC Degrader | SMARCA2/4, PBRM1 | SMARCA2: 6 nM, SMARCA4: 11 nM, PBRM1: 32 nM (in MV-4-11 cells) | 29 nM (MV-4-11), 68 nM (NCI-H1568) | Potent dual degrader with anti-proliferative effects.[6][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Foghorn Therapeutics Announces Clinical Data from Phase 1 Study of FHD-286 in Metastatic Uveal Melanoma | Foghorn Therapeutics [ir.foghorntx.com]
- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Assessing the Off-Target Profile of SMARCA2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, represents a promising therapeutic strategy for cancers with SMARCA4 mutations. However, achieving selectivity over the highly homologous SMARCA4 is a significant challenge. This guide provides a framework for assessing the off-target profile of SMARCA2 inhibitors, using proteomics-based approaches. While specific data for a compound designated "Smarca2-IN-1" is not publicly available, we will use illustrative data from published selective SMARCA2 degraders to demonstrate the application of these methods.
Comparative Analysis of SMARCA2 Inhibitor Selectivity
The primary off-target concern for SMARCA2 inhibitors is the closely related SMARCA4. Proteomics-based methods provide a global and unbiased view of protein engagement and degradation, offering a robust platform for selectivity assessment. The following table summarizes hypothetical comparative data for "this compound" alongside published data for selective SMARCA2 PROTACs (Protein-Targeting Chimeras), A947 and YDR1/YD54.
| Inhibitor/Degrader | Method | On-Target Potency | SMARCA4 Engagement/Degradation | Other Significant Off-Targets | Reference |
| This compound (Hypothetical) | TBD | TBD | TBD | TBD | N/A |
| A947 | Global Proteome Profiling | DC50 < 2.5 nM (SMARCA2 degradation) | Minimal degradation observed | No unexpected off-target degradation reported[1][2][3] | [1][2][3] |
| YDR1/YD54 | TMT Mass Spectrometry | Potent SMARCA2 degradation (100 nM) | SMARCA4 levels remained minimally altered[4][5] | SMARCA2 was the only significantly downregulated protein[5] | [4][5] |
Key Observations:
-
High Selectivity is Achievable: The data for A947 and YDR1/YD54 demonstrate that potent and selective degradation of SMARCA2 with minimal impact on SMARCA4 is possible.[1][2][3][4][5]
-
Proteomics for Unbiased Off-Target Identification: Global proteomics and TMT mass spectrometry are powerful tools to confirm the selectivity profile and identify any unexpected off-targets across the proteome.[1][2][3][5]
Experimental Protocols for Off-Target Profiling
Several proteomics-based methods can be employed to determine the off-target profile of a small molecule inhibitor like this compound. The choice of method depends on the specific question being addressed (e.g., direct binding vs. downstream effects).
Compound-Centric Chemical Proteomics (CCCP)
This method aims to identify the direct binding targets of a compound.
Protocol:
-
Probe Synthesis: Synthesize a probe molecule by attaching a linker and an enrichment tag (e.g., biotin) to this compound.
-
Cell Lysate Incubation: Incubate the probe with cell lysates to allow binding to target proteins.
-
Affinity Purification: Use streptavidin beads to pull down the probe-protein complexes.
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.
-
Data Analysis: Analyze the data to identify proteins that are specifically enriched in the presence of the probe compared to a control.
Thermal Proteome Profiling (TPP)
TPP assesses target engagement by measuring changes in protein thermal stability upon compound binding.
Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Temperature Gradient: Heat aliquots of the treated samples across a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Sample Preparation: Prepare the soluble protein fraction from each temperature point for mass spectrometry.
-
Mass Spectrometry: Analyze the protein abundance in each sample.
-
Data Analysis: Plot the melting curves for each protein. A shift in the melting curve in the presence of the compound indicates direct binding.
Global Proteome Profiling (for Degraders)
For compounds designed to induce protein degradation (e.g., PROTACs), global proteomics can identify on-target and off-target degradation events.
Protocol:
-
Cell Treatment: Treat cells with the degrader at various concentrations and time points.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides.
-
Tandem Mass Tag (TMT) Labeling (Optional but recommended for quantification): Label peptides from different treatment conditions with isobaric tags.
-
LC-MS/MS Analysis: Separate and analyze the peptides using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Quantify the relative abundance of thousands of proteins across the different conditions to identify those that are significantly up- or down-regulated.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the off-target profile of a small molecule inhibitor using proteomics.
Caption: A generalized workflow for assessing the off-target profile of a small molecule inhibitor.
Conclusion
A thorough assessment of the off-target profile is critical for the development of safe and effective SMARCA2 inhibitors. Proteomics-based approaches provide a comprehensive and unbiased means to evaluate inhibitor selectivity. By employing methods such as chemical proteomics, thermal proteome profiling, and global proteomics, researchers can gain a detailed understanding of a compound's interactions across the proteome, enabling the selection of candidates with the most favorable selectivity profiles for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling Synthetic Lethality: A Comparative Guide to the Efficacy of SMARCA2 Degraders in SMARCA4-Mutant Cancers
For Immediate Release
A growing body of preclinical evidence highlights a potent therapeutic strategy for cancers harboring mutations in the SMARCA4 gene. This approach leverages the principle of synthetic lethality by targeting its paralog, SMARCA2. This guide provides a comprehensive comparison of the efficacy of SMARCA2-targeted protein degraders, such as SMARCA2-IN-1 and other novel proteolysis-targeting chimeras (PROTACs), across various SMARCA4-mutant cancer models. The data presented herein is intended for researchers, scientists, and drug development professionals to inform ongoing and future investigations in this promising area of oncology.
The SMARCA2/SMARCA4 Synthetic Lethal Interaction
SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) are mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering nucleosome positioning.[2] In a significant subset of cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and pancreatic cancer, SMARCA4 is frequently inactivated through mutations.[1] These SMARCA4-deficient tumors become critically dependent on the remaining functional SMARCA2 for their survival and proliferation.[1][2] This dependency creates a synthetic lethal vulnerability, where the targeted degradation of SMARCA2 leads to selective cell death in SMARCA4-mutant cancer cells, while sparing cells with wild-type SMARCA4.[2][3][4]
Efficacy of SMARCA2 Degraders in SMARCA4-Mutant vs. SMARCA4-Wild-Type Cell Lines
A key measure of the therapeutic potential of SMARCA2 degraders is their ability to selectively inhibit the growth of cancer cells with SMARCA4 mutations. The following table summarizes the in vitro efficacy of various SMARCA2-selective degraders across a panel of cancer cell lines with different SMARCA4 mutation statuses.
| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 Degrader | IC50 (nM) | Reference |
| NCI-H1693 | NSCLC | Deletion | PRT004 | <10 | [2] |
| SW1573 | NSCLC | Mutant | A947 | Potent growth inhibition | [3] |
| HCC515 | NSCLC | Mutant | YD54 | Potent growth inhibition | [5] |
| H2030 | NSCLC | Mutant | YD54 | Potent growth inhibition | [5] |
| NCI-H520 | NSCLC | Wild-Type | PRT004 | >10,000 | [2] |
| TOV112D | Ovarian | Dual SMARCA4/A2 deficient | Tazemetostat (EZH2i) | Potent growth inhibition | [6] |
| GAMG | Glioblastoma | Truncating Mutation | anti-SMARCA2 siRNA | Significant proliferation reduction | [7] |
| LN405 | Glioblastoma | Wild-Type | anti-SMARCA2 siRNA | No significant effect | [7] |
In Vivo Antitumor Activity of SMARCA2 Degraders
The preclinical efficacy of SMARCA2 degraders has been further validated in in vivo xenograft models. These studies demonstrate significant tumor growth inhibition in models derived from SMARCA4-deficient cancer cell lines.
| Xenograft Model | Cancer Type | SMARCA2 Degrader | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| SMARCA4-deficient lung cancer | NSCLC | Preferential SMARCA2 degrader | Well-tolerated doses | Dose-dependent inhibition | [1] |
| HCC515 | NSCLC | YD54 | Not specified | 76% SMARCA2 reduction | [5] |
| H2030 | NSCLC | YD54 | Not specified | 96% SMARCA2 reduction | [5] |
Signaling Pathway and Experimental Workflow
The mechanism of action of SMARCA2 degraders in SMARCA4-mutant cancer cells involves the targeted degradation of the SMARCA2 protein, leading to cell cycle arrest and apoptosis. This process is initiated by the bifunctional nature of the PROTAC molecule, which simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.
Caption: Mechanism of action of a SMARCA2 PROTAC in a SMARCA4-mutant cancer cell.
The general workflow for evaluating the efficacy of these compounds involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for evaluating SMARCA2 degraders.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines (both SMARCA4-mutant and wild-type) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the SMARCA2 degrader (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 7 days to assess the long-term effect on cell proliferation.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the DMSO control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In-Cell Western (DC50 Determination)
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a dose range of the SMARCA2 degrader for a defined period (e.g., 20 hours).
-
Cell Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Blocking: Non-specific binding is blocked using a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).
-
Antibody Incubation: Cells are incubated with primary antibodies against SMARCA2 and a loading control (e.g., β-actin). Subsequently, cells are incubated with species-specific, fluorescently labeled secondary antibodies.
-
Imaging and Quantification: The plate is scanned using an imaging system (e.g., LI-COR Odyssey). The fluorescence intensity of the SMARCA2 signal is normalized to the loading control.
-
Data Analysis: The half-maximal degradation concentration (DC50) is determined by plotting the normalized SMARCA2 protein levels against the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of SMARCA4-mutant cancer cells (e.g., 5 x 10^6 cells in Matrigel).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Compound Administration: The SMARCA2 degrader is administered to the treatment group via a clinically relevant route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for downstream pharmacodynamic and biomarker analysis. Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Conclusion
The selective degradation of SMARCA2 in the context of SMARCA4-mutant cancers represents a highly promising and validated therapeutic strategy. The data consistently demonstrate the potent and selective anti-proliferative and anti-tumor effects of SMARCA2 degraders in preclinical models. The ongoing clinical development of agents like PRT3789 further underscores the translational potential of this approach.[8] This guide provides a foundational overview for researchers aiming to further explore and develop this class of targeted cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. preludetx.com [preludetx.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Next-Generation SMARCA2 Degraders Demonstrate Superior Potency Over First-Generation Inhibitors
A new class of targeted protein degraders, represented by molecules like YDR1, YD54, and G-6599, shows significantly higher potency in eliminating the SMARCA2 protein compared to first-generation small-molecule inhibitors that primarily target its bromodomain. This comparison guide provides a detailed analysis of their mechanisms, potency, and the experimental methods used for their evaluation.
While a specific compound named "Smarca2-IN-1" is not publicly documented, it represents the forefront of research into next-generation SMARCA2-targeting therapeutics. These novel agents, predominantly proteolysis-targeting chimeras (PROTACs) and molecular glues, are designed to induce the degradation of the SMARCA2 protein, offering a distinct and more potent mechanism of action than their predecessors.
First-generation SMARCA2 inhibitors, such as PFI-3, function by binding to the bromodomain of the SMARCA2 protein.[1][2] The bromodomain is responsible for recognizing acetylated lysine (B10760008) residues on histones, a key step in chromatin remodeling.[1] By occupying this binding pocket, these inhibitors aim to disrupt the function of the SMARCA2-containing SWI/SNF complex. However, studies have shown that inhibition of the bromodomain alone may not be sufficient to block the oncogenic activity of the SWI/SNF complex.[2]
In contrast, next-generation SMARCA2 degraders hijack the cell's natural protein disposal system to eliminate the entire SMARCA2 protein.[3] These heterobifunctional molecules simultaneously bind to the SMARCA2 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SMARCA2 by the proteasome.[3][4] This approach has demonstrated picomolar to low nanomolar potency in cellular assays, a significant improvement over the micromolar to high nanomolar activity of first-generation inhibitors.
Quantitative Comparison of Potency
The following table summarizes the potency of representative first-generation SMARCA2 inhibitors and next-generation SMARCA2 degraders. Potency for inhibitors is typically measured by IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant), indicating the concentration required to inhibit or bind to 50% of the target. For degraders, potency is measured by DC50 (half-maximal degradation concentration), the concentration required to degrade 50% of the target protein.
| Compound | Generation | Mechanism of Action | Potency (DC50/IC50/Kd) | Cell Lines/Assay Conditions |
| PFI-3 | First | Bromodomain Inhibition | Kd: 55-110 nM | BROMOscan Assay |
| IC50: 5.78 µM | Cell-based chromatin binding assay[5] | |||
| DCSM06 | First | Bromodomain Inhibition | IC50: 39.9 µM | AlphaScreen Assay[1] |
| DCSM06-05 | First | Bromodomain Inhibition | IC50: 9.0 µM | AlphaScreen Assay[1] |
| YDR1 | Next (PROTAC) | Protein Degradation | DC50: 1.2 - 12.7 nM | Various lung cancer cell lines[3] |
| YD54 | Next (PROTAC) | Protein Degradation | DC50: 1.0 - 10.3 nM | Various lung cancer cell lines[3] |
| G-6599 | Next (Molecular Glue) | Protein Degradation | Potent degradation | SW1573 cells |
Mechanism of Action: Inhibition vs. Degradation
The differing mechanisms of first-generation and next-generation SMARCA2-targeted compounds are crucial to understanding their potency. First-generation inhibitors act as occupants, competitively binding to the bromodomain. In contrast, next-generation degraders act catalytically to induce the removal of the entire protein.
Caption: Mechanisms of first-generation vs. next-generation SMARCA2-targeted compounds.
Experimental Protocols
The assessment of potency for SMARCA2 inhibitors and degraders relies on specific biochemical and cellular assays.
BROMOScan® Assay for Bromodomain Inhibitor Affinity
This assay is a competitive binding assay used to determine the dissociation constant (Kd) of inhibitors for the SMARCA2 bromodomain.
-
Assay Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged SMARCA2 bromodomain.
-
Procedure:
-
The DNA-tagged SMARCA2 bromodomain is incubated with the immobilized ligand in the presence of varying concentrations of the test compound.
-
After an incubation period to reach equilibrium, unbound proteins are washed away.
-
The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag.
-
-
Data Analysis: A dose-response curve is generated by plotting the amount of bound bromodomain against the concentration of the test compound. The Kd is calculated from this curve, representing the concentration of the compound at which 50% of the bromodomain is displaced from the immobilized ligand.
In-Cell Western™ Assay for Protein Degradation
This immunofluorescence-based assay quantifies the levels of SMARCA2 protein directly in cells following treatment with a degrader compound.
-
Cell Culture and Treatment: Adherent cancer cell lines are cultured in 96-well plates and treated with a serial dilution of the degrader compound for a specified period (e.g., 24 or 48 hours).
-
Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cells.
-
Immunostaining:
-
A primary antibody specific to SMARCA2 is added to the wells and incubated to allow binding to the target protein.
-
After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added. A second fluorescent dye that stains the nucleus or total protein can be used for normalization.
-
-
Imaging and Quantification: The plate is scanned using an infrared imaging system to detect and quantify the fluorescence intensity in each well.
-
Data Analysis: The fluorescence intensity of the SMARCA2-specific antibody is normalized to the loading control (e.g., total protein or nuclear stain). The DC50 value is determined by plotting the normalized protein levels against the degrader concentration.
Caption: Workflow for the In-Cell Western™ assay to determine degrader potency.
SMARCA2 Signaling Pathway in Chromatin Remodeling
SMARCA2 is a core catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene expression.
The SWI/SNF complex can reposition, evict, or change the composition of nucleosomes, which are the fundamental units of chromatin consisting of DNA wrapped around histone proteins. This remodeling activity makes specific regions of DNA more or less accessible to transcription factors and the transcriptional machinery, thus activating or repressing gene expression.
Caption: Role of SMARCA2 in SWI/SNF-mediated chromatin remodeling and gene expression.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Smarca2-IN-1
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of Smarca2-IN-1, a potent inhibitor used in research. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Always consult the specific Safety Data Sheet (SDS) for the compound for complete safety information. In the absence of a specific SDS for "this compound," general precautions for similar chemical compounds should be followed.
General Handling Guidelines:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Wear suitable protective clothing, including a lab coat, chemical-impermeable gloves, and safety glasses or goggles.[1]
-
Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water and consult a doctor.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[2] Hazardous chemicals should never be poured down the drain or disposed of as regular trash.[2][3][4]
-
Waste Identification and Classification :
-
This compound, as a synthetic chemical inhibitor, should be treated as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific classification and disposal requirements.
-
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
Keep halogenated and non-halogenated solvent wastes separate, as disposal costs can differ.[4]
-
-
Containerization :
-
Use a designated, chemically compatible, and leak-proof container for this compound waste.[5][6] Plastic containers are often preferred.[2]
-
The container must be in good condition, free from damage or deterioration.[5]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[4][5]
-
-
Labeling :
-
Storage of Waste :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2]
-
The SAA must be in a well-ventilated area.[5]
-
Use secondary containment to prevent spills from reaching drains.[4][5]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.[2]
-
-
Disposal of Empty Containers :
-
Spill Management :
-
Waste Pickup and Disposal :
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [2] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) | [2] |
| Maximum Storage Time in Academic Labs | 6 months | [5] |
| pH for Corrosive Waste | ≤ 2 or ≥ 12.5 | [2] |
| Flash Point for Ignitable Liquid Waste | < 140°F | [2] |
Experimental Protocol Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Smarca2-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of Smarca2-IN-1, a research compound. The following procedures are based on best practices for handling potent, powdered chemical agents in a laboratory setting. Note that a specific Safety Data Sheet (SDS) for "this compound" was not located; therefore, this guidance is synthesized from safety protocols for similar research compounds, including "PROTAC SMARCA2/4-degrader-35".
Immediate Safety Protocols
Proper handling of this compound is critical to ensure personnel safety and prevent contamination. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is required to minimize exposure during all stages of handling, from receiving and unpacking to experimental use and disposal.
| PPE Category | Required Equipment | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Wear two pairs of gloves when handling the solid compound or solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect against skin contact. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Emergency First-Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Operational and Disposal Plans
A clear, step-by-step plan for the operational use and subsequent disposal of this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram outlines the standard operating procedure for working with this compound, from preparation to post-experiment cleanup.
Step-by-Step Handling and Disposal Procedures
-
Preparation (in Fume Hood):
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE before bringing the compound into the hood.
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, vials, solvent).
-
-
Weighing and Dissolving:
-
Carefully weigh the required amount of this compound powder in a disposable weigh boat. Avoid creating dust.
-
Transfer the powder to an appropriate vial.
-
Add the desired solvent to dissolve the compound. Cap the vial securely.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within the fume hood.
-
Keep all containers with the compound sealed when not in use.
-
-
Post-Experiment Cleanup and Disposal:
-
Contaminated Sharps: Dispose of all contaminated needles, syringes, and other sharps in a designated sharps container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed waste container. Do not pour down the drain.[1]
-
Solid Waste: Dispose of all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, sealed waste bag.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment in the fume hood with an appropriate cleaning agent.
-
All waste must be disposed of in accordance with institutional and local regulations for chemical waste.[1]
-
Storage
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
